SCH00013
Description
Propriétés
IUPAC Name |
4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c19-11-13-1-3-15(4-2-13)17(23)12-22-9-7-14(8-10-22)16-5-6-18(24)21-20-16/h1-4,7,17,23H,5-6,8-10,12H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEKLIDKLJZYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CCN(CC2)CC(C3=CC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of SCH00013 in Cardiac Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH00013 is a novel cardiotonic agent that enhances cardiac contractility, positioning it as a potential therapeutic for heart failure. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cardiac muscle. Its primary mode of action is the sensitization of the cardiac myofilaments to calcium (Ca2+), a mechanism that distinguishes it from traditional inotropic agents that increase intracellular Ca2+ concentration. This guide details the molecular interactions, signaling pathways, and physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development professionals.
Core Mechanism of Action: Calcium Sensitization
This compound exerts its positive inotropic effect primarily by increasing the sensitivity of the cardiac contractile apparatus to Ca2+.[1] This means that for a given concentration of intracellular Ca2+, this compound enables the myofilaments to generate more force. This is a key distinction from other classes of inotropes like β-adrenergic agonists or phosphodiesterase (PDE) inhibitors, which increase the intracellular Ca2+ concentration, a mechanism often associated with adverse effects such as arrhythmias and increased myocardial oxygen demand.[2][3]
The Ca2+ sensitizing effect of this compound is both pH- and sarcomere length-dependent. Studies have shown that its sensitizing action is significant at physiological pH (7.2-7.4) and is more pronounced at longer sarcomere lengths, suggesting it may enhance the Frank-Starling mechanism of the heart.
Secondary Mechanism: Weak Phosphodiesterase III (PDE III) Inhibition
In addition to its primary role as a Ca2+ sensitizer, this compound exhibits a weak inhibitory effect on phosphodiesterase III (PDE III).[1] PDE III is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE III leads to an increase in intracellular cAMP levels, which can contribute to a modest increase in inotropy. However, this effect is considered secondary to its potent Ca2+ sensitizing activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Species/Model | Concentration/Dose | Effect | Reference |
| Inotropic Effect | Isolated Dog and Rabbit Ventricular Muscles | 10-6 to 10-4 M | Concentration-dependent increase in contractility | |
| Cell Shortening | Indo-1 loaded rabbit ventricular cardiomyocytes | 10-4 M | 52% increase in systolic cell shortening | |
| Calcium Transient | Indo-1 loaded rabbit ventricular cardiomyocytes | 10-4 M | Insignificant (15%) increase in systolic fluorescence ratio | |
| In vivo Inotropic Effect | Normal Dogs | > 0.3 mg/kg, i.v. | Positive inotropic effect | |
| In vivo Inotropic Effect | Heart Failure Dogs | > 1 mg/kg, i.v. | Positive inotropic effect | |
| Chronotropic Effect | In vivo (Normal and Heart Failure Dogs) | Effective inotropic doses | No significant change in heart rate |
Signaling Pathways and Molecular Interactions
The precise molecular target of this compound for its Ca2+ sensitizing effect is believed to be the cardiac troponin complex, specifically troponin C (cTnC), the Ca2+-binding subunit that initiates muscle contraction. By binding to cTnC, this compound likely induces a conformational change that increases its affinity for Ca2+ or enhances the downstream effects of Ca2+ binding on the troponin-tropomyosin complex. This stabilization of the "on" state of the thin filament allows for more efficient cross-bridge cycling at a given Ca2+ concentration.
Experimental Protocols
Skinned Cardiac Fiber Experiments for Myofilament Ca2+ Sensitivity
This protocol is used to directly assess the effect of this compound on the Ca2+ sensitivity of the contractile machinery, independent of cell membrane and sarcoplasmic reticulum function.
-
Preparation of Skinned Fibers:
-
Ventricular trabeculae or papillary muscles are dissected from a suitable animal model (e.g., rabbit).
-
The muscle is placed in a relaxing solution and mechanically or chemically "skinned" using a detergent (e.g., Triton X-100) to permeabilize the cell membranes.
-
Single or small bundles of fibers are isolated.
-
-
Experimental Setup:
-
The skinned fiber is mounted between a force transducer and a motor.
-
The fiber is bathed in a series of solutions with varying Ca2+ concentrations (pCa solutions), ranging from pCa 9.0 (low Ca2+) to pCa 4.5 (high Ca2+).
-
-
Data Acquisition:
-
The steady-state isometric force generated by the fiber is measured at each pCa.
-
The experiment is repeated in the presence of different concentrations of this compound.
-
-
Data Analysis:
-
Force-pCa relationships are plotted, and the pCa50 (the pCa at which 50% of maximal force is produced) is determined.
-
A leftward shift in the force-pCa curve and a decrease in the pCa50 value in the presence of this compound indicate an increase in myofilament Ca2+ sensitivity.
-
Isolated Cardiomyocyte Contractility and Ca2+ Transient Measurement
This protocol evaluates the effect of this compound on the contractility and intracellular Ca2+ dynamics of intact, living cardiac cells.
-
Cardiomyocyte Isolation:
-
Hearts are excised from an appropriate animal model (e.g., rabbit) and retrogradely perfused on a Langendorff apparatus.
-
The heart is digested with collagenase to dissociate the tissue into individual cardiomyocytes.
-
-
Cell Loading and Perfusion:
-
Isolated cardiomyocytes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
The cells are placed on a microscope stage in a perfusion chamber and superfused with a physiological salt solution.
-
-
Experimental Procedure:
-
Cardiomyocytes are field-stimulated to contract at a fixed frequency.
-
Cell shortening (contractility) is measured using video edge detection.
-
Intracellular Ca2+ transients are measured by recording the fluorescence of the Ca2+ indicator.
-
Baseline measurements are taken, followed by perfusion with increasing concentrations of this compound.
-
-
Data Analysis:
-
The amplitude and kinetics of cell shortening and Ca2+ transients are analyzed.
-
An increase in cell shortening without a significant increase in the Ca2+ transient amplitude is indicative of myofilament Ca2+ sensitization.
-
Conclusion
This compound represents a promising class of inotropic agents that primarily act by sensitizing the cardiac myofilaments to calcium. This mechanism offers the potential for enhancing cardiac contractility with a lower risk of the adverse effects associated with Ca2+-mobilizing agents. Its additional weak PDE III inhibitory action may provide a modest synergistic effect. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development of this compound and similar Ca2+ sensitizers for the treatment of heart failure. Further investigation into its precise binding site on troponin C and the long-term consequences of chronic myofilament Ca2+ sensitization will be crucial for its clinical translation.
References
SCH00013: A Novel Calcium Sensitizer for Cardiovascular Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH00013, with the chemical name 4,5-dihydro-6-[1-[2-hydroxy-2-(4-cyanophenyl)ethyl]-1,2,5,6-tetrahydropyrido-4-yl]pyridazin-3(2H)-one, has emerged as a promising novel cardiotonic agent in cardiovascular research.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a Ca2+ sensitizer, a summary of key quantitative data, detailed experimental protocols, and a visualization of its signaling pathway. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for conditions such as heart failure.
Introduction
Traditional inotropic agents used in the treatment of heart failure, such as catecholamines and phosphodiesterase (PDE) III inhibitors, primarily act by increasing intracellular Ca2+ concentration ([Ca2+]i).[2] While effective in enhancing cardiac contractility, this mechanism is associated with adverse effects, including increased myocardial oxygen consumption and a higher risk of arrhythmias.[2] Calcium sensitizers represent a novel class of inotropic agents that enhance the responsiveness of the contractile machinery to existing intracellular Ca2+ levels, thereby improving cardiac performance without significantly elevating [Ca2+]i.[2]
This compound has been identified as a potent Ca2+ sensitizer that exhibits a positive inotropic effect without significant chronotropic activity.[1][3] This unique pharmacological profile suggests that this compound could be a valuable therapeutic agent for heart failure, potentially offering a better safety profile compared to conventional inotropes.
Mechanism of Action
The primary mechanism of action of this compound is the sensitization of the cardiac myofilaments to Ca2+. This means that for a given concentration of intracellular Ca2+, this compound enhances the force of contraction. This effect is achieved by increasing the affinity of troponin C for Ca2+, leading to a more efficient activation of the actin-myosin cross-bridge cycle.
At higher concentrations, this compound also exhibits a weak inhibitory effect on phosphodiesterase III (PDE III).[2] Inhibition of PDE III leads to an increase in intracellular cyclic AMP (cAMP) levels, which can contribute to the positive inotropic effect. However, the primary cardiotonic effect of this compound is attributed to its Ca2+ sensitizing activity.[1]
Signaling Pathway
Caption: Signaling pathway of this compound in cardiomyocytes.
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Tissue/Cell Type | Concentration | Effect | Reference |
| Positive Inotropic Effect | Dog | Ventricular Muscle | 10⁻⁶ to 10⁻⁴ M | Concentration-dependent increase in contractile force | [1] |
| Positive Inotropic Effect | Rabbit | Ventricular Muscle | 10⁻⁶ to 10⁻⁴ M | Concentration-dependent increase in contractile force | [1] |
| Systolic Cell Shortening | Rabbit | Ventricular Cardiomyocytes | 10⁻⁴ M | 52% increase above baseline | [1] |
| Systolic Fluorescence Ratio (Indo-1) | Rabbit | Ventricular Cardiomyocytes | 10⁻⁴ M | Insignificant 15% increase above control | [1] |
| Positive Inotropic Effect vs. Isoproterenol | Dog | Ventricular Muscle | 10⁻⁴ M | 38% of maximal response to isoproterenol | [1] |
| Positive Inotropic Effect vs. Isoproterenol | Rabbit | Ventricular Muscle | 10⁻⁴ M | 29% of maximal response to isoproterenol | [1] |
| PDE III Inhibitory Action | - | - | - | Weak | [2] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Model | Dose | Effect | Reference |
| Positive Inotropic Effect | Dog | Normal | > 0.3 mg/kg, i.v. | Increase in contractility with no chronotropic action | [3] |
| Positive Inotropic Effect | Dog | Heart Failure | > 1 mg/kg, i.v. | Increase in contractility with no chronotropic action | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Isolated Papillary Muscle Preparation and Force Measurement
This protocol is based on the methods described for studying the inotropic effects of this compound on isolated cardiac muscle.
Objective: To measure the effect of this compound on the contractile force of isolated cardiac papillary muscles.
Materials:
-
Hearts from experimental animals (e.g., rabbits, guinea pigs).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose), gassed with 95% O₂ / 5% CO₂.
-
This compound stock solution.
-
Force transducer and recording system.
-
Temperature-controlled organ bath.
-
Field stimulator.
Procedure:
-
Euthanize the animal according to approved ethical protocols.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Dissect the right ventricle to expose the papillary muscles.
-
Carefully excise a thin papillary muscle with the tendinous and ventricular ends intact.
-
Mount the muscle vertically in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution.
-
Connect the tendinous end to an isometric force transducer and the ventricular end to a fixed hook.
-
Stimulate the muscle with a field stimulator at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold.
-
Allow the muscle to equilibrate for at least 60 minutes, adjusting the muscle length to achieve the maximal developed force (Lmax).
-
After a stable baseline is achieved, add this compound cumulatively to the organ bath to achieve the desired final concentrations (e.g., 10⁻⁸ to 10⁻⁴ M).
-
Record the isometric contractile force at each concentration after a steady-state effect is reached.
-
Data are typically expressed as a percentage of the baseline contractile force.
Isolation and Contraction Measurement of Single Ventricular Cardiomyocytes
This protocol outlines the procedure for isolating single cardiomyocytes and measuring their contractile response to this compound.
Objective: To assess the effect of this compound on the shortening of isolated ventricular cardiomyocytes.
Materials:
-
Hearts from experimental animals (e.g., rabbits).
-
Collagenase-containing perfusion solution.
-
Indo-1/AM (for Ca2+ measurements).
-
IonOptix system or similar for cell shortening and fluorescence measurement.
-
Laminin-coated coverslips.
Procedure:
-
Cell Isolation:
-
Cannulate the aorta of an excised heart and mount it on a Langendorff apparatus.
-
Perfuse with a Ca²⁺-free buffer to wash out the blood.
-
Switch to a perfusion buffer containing collagenase to digest the extracellular matrix.
-
After digestion, mince the ventricular tissue and gently agitate to release single cardiomyocytes.
-
Gradually reintroduce Ca²⁺ to the cell suspension to make the cells Ca²⁺-tolerant.
-
-
Indo-1 Loading (for Ca2+ transient measurement):
-
Incubate the isolated cardiomyocytes with Indo-1/AM (e.g., 5 µM) for 30-45 minutes at room temperature.
-
Wash the cells to remove excess dye.
-
-
Cell Shortening and Ca2+ Measurement:
-
Plate the cardiomyocytes on laminin-coated coverslips in an experimental chamber on the stage of an inverted microscope.
-
Superfuse the cells with a physiological salt solution at a constant temperature (e.g., 37°C).
-
Electrically stimulate the cells at a constant frequency (e.g., 0.5 Hz).
-
Record cell shortening (sarcomere length changes) and, if applicable, Indo-1 fluorescence ratios (405/485 nm) using an appropriate video-based edge detection and ratiometric fluorescence system.
-
After recording a stable baseline, introduce this compound into the superfusion solution at the desired concentrations.
-
Record the steady-state effects on cell shortening and Ca2+ transients.
-
Skinned Cardiac Fiber Preparation and Ca2+ Sensitivity Assay
This protocol is for preparing "skinned" cardiac muscle fibers to directly assess the effect of this compound on the Ca2+ sensitivity of the myofilaments.
Objective: To determine if this compound alters the force-pCa relationship in skinned cardiac muscle fibers.
Materials:
-
Cardiac muscle tissue.
-
Skinning solution (e.g., containing Triton X-100 or another detergent).
-
Relaxing solution (high EGTA, low Ca2+).
-
Activating solutions with varying Ca2+ concentrations (pCa 9 to pCa 4).
-
Force transducer and length controller apparatus.
Procedure:
-
Dissect a small bundle of cardiac muscle fibers.
-
Chemically "skin" the fibers by incubating them in a skinning solution (e.g., 1% Triton X-100) for a defined period to permeabilize the cell membranes. This removes the sarcolemma and sarcoplasmic reticulum, allowing direct access to the myofilaments.
-
Mount a single skinned fiber or a small bundle between a force transducer and a length controller.
-
Set the sarcomere length of the fiber (e.g., using laser diffraction).
-
Sequentially expose the fiber to activating solutions with progressively increasing Ca2+ concentrations (decreasing pCa).
-
Record the steady-state isometric force at each pCa.
-
Repeat the force-pCa measurements in the presence of this compound.
-
Plot the normalized force as a function of pCa to generate force-pCa curves. A leftward shift of the curve in the presence of this compound indicates an increase in myofilament Ca2+ sensitivity.
Experimental Workflows
In Vitro Characterization Workflow
Caption: Workflow for in vitro characterization of this compound.
In Vivo Evaluation Workflow
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a novel Ca2+ sensitizer with a promising pharmacological profile for the treatment of heart failure. Its ability to enhance myocardial contractility without significantly increasing heart rate or intracellular Ca2+ concentration distinguishes it from currently available inotropic agents. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound and other Ca2+ sensitizers in cardiovascular disease. Further studies are warranted to fully elucidate its long-term efficacy and safety in preclinical and clinical settings.
References
- 1. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound: a novel Ca2+ sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel Ca(2+) sensitizer with positive inotropic and no chronotropic action in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cardiotonic Agent SCH00013: A Potent Enhancer of the Frank-Starling Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SCH00013 is a novel cardiotonic agent that has demonstrated significant potential in enhancing cardiac contractility. Its primary mechanism of action is the sensitization of the cardiac myofilaments to calcium (Ca²⁺) in a sarcomere length-dependent manner, directly augmenting the Frank-Starling mechanism. This is complemented by a secondary action as a phosphodiesterase III (PDE3) inhibitor. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key experiments, detailed experimental protocols, and visualizations of the signaling pathways involved in the action of this compound. The information presented is intended to support further research and development of this promising compound for the treatment of heart failure.
Introduction: The Frank-Starling Mechanism and the Therapeutic Potential of this compound
The Frank-Starling mechanism is a fundamental principle of cardiac physiology, describing the intrinsic ability of the heart to increase its contractile force in response to an increase in venous return and subsequent end-diastolic volume.[1][2][3] This length-dependent activation of the myocardium ensures that cardiac output is matched to the volume of blood returning to the heart.[1][2][3] In heart failure, this mechanism is often impaired, leading to a diminished ability of the heart to respond to changes in preload.
This compound emerges as a promising therapeutic agent by directly targeting and enhancing this crucial physiological response. It is a novel Ca²⁺ sensitizer that exhibits a positive inotropic (contractility-enhancing) effect without significant chronotropic (heart rate-altering) activity.[4] A key characteristic of this compound is that its Ca²⁺ sensitizing effect is more pronounced at longer sarcomere lengths, which is the cellular basis of the Frank-Starling mechanism.[4] This suggests that this compound can amplify the heart's natural ability to increase contractility with increased filling, making it a potentially valuable therapeutic for conditions of cardiac insufficiency.
Core Mechanisms of Action
This compound enhances cardiac contractility through a dual mechanism of action:
-
Primary Mechanism: Sarcomere Length-Dependent Ca²⁺ Sensitization: The principal therapeutic effect of this compound is its ability to increase the sensitivity of the cardiac myofilaments, specifically the troponin complex, to calcium ions. This sensitization is more pronounced when the cardiac muscle fibers are stretched, as occurs with increased ventricular filling (preload). This directly translates to a more forceful contraction for a given intracellular Ca²⁺ concentration, thereby enhancing the Frank-Starling response.
-
Secondary Mechanism: Phosphodiesterase III (PDE3) Inhibition: this compound also exhibits inhibitory activity against phosphodiesterase III (PDE3).[5] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8][9] In cardiac myocytes, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban.[6][7][8][9] This results in increased intracellular Ca²⁺ concentration and enhanced contractility.
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Effects of this compound on Cardiac Muscle Preparations
| Parameter | Species/Preparation | Concentration of this compound | Observation |
| Ca²⁺-induced force generation | Rabbit skinned cardiac muscle fibers | Not specified | Significant Ca²⁺ sensitizing effect at pH 7.2 to 7.4[4] |
| Sarcomere length dependency | Rabbit skinned cardiac muscle fibers | Not specified | Ca²⁺ sensitizing effect significant only at long sarcomere length[4] |
Table 2: In Vivo Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Dose of this compound (intravenous) | Observation |
| Maximum rate of rise in left ventricular pressure (LVdP/dtmax) | 0.3-10 mg/kg | Dose-dependent increase[10] |
| Heart Rate (HR) | 0.3-10 mg/kg | No change[10] |
| Blood Pressure | ≥ 3 mg/kg | Decrease[10] |
Table 3: In Vivo Hemodynamic Effects of this compound in Conscious Dogs
| Parameter | Dose of this compound (oral) | Observation |
| Maximum rate of rise in left ventricular pressure (LVdP/dtmax) | 1-10 mg/kg | Dose-dependent increase[10] |
| Heart Rate (HR) | 1-10 mg/kg | No change[10] |
Table 4: Bioavailability of this compound in Dogs
| Administration Route | Dose of this compound | AUC₀₋₂₄ ₕ (µg·h/mL) |
| Oral | 3 mg/kg | 15.3 ± 2.0[10] |
| Intravenous | 3 mg/kg | 16.5 ± 2.1[10] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the effects of this compound.
Skinned Cardiac Fiber Assay for Ca²⁺ Sensitivity
This in vitro assay is crucial for directly assessing the effect of a compound on the Ca²⁺ sensitivity of the myofilaments, independent of sarcolemmal ion channels and intracellular Ca²⁺ handling.
Objective: To determine the effect of this compound on the force-pCa relationship in chemically skinned cardiac muscle fibers at varying sarcomere lengths.
Protocol Outline:
-
Preparation of Skinned Fibers:
-
Cardiac muscle tissue (e.g., from rabbit or guinea pig ventricles) is dissected into small bundles.
-
The sarcolemma is chemically permeabilized ("skinned") using a detergent such as Triton X-100. This removes the cell membrane's barrier function, allowing for direct control of the intracellular environment.
-
The skinned fiber bundles are then attached to a force transducer and a length controller.
-
-
Experimental Solutions:
-
A series of "relaxing" and "activating" solutions with varying free Ca²⁺ concentrations (expressed as pCa, the negative logarithm of the molar Ca²⁺ concentration) are prepared.
-
These solutions contain ATP as the energy source, a Ca²⁺ buffer (e.g., EGTA), and other components to mimic the intracellular milieu.
-
This compound is added to the experimental solutions at the desired concentrations.
-
-
Experimental Procedure:
-
The skinned fiber is initially bathed in a relaxing solution (low Ca²⁺) to establish a baseline passive tension.
-
The sarcomere length is adjusted to a desired value (e.g., a "short" and a "long" length to mimic different preload conditions).
-
The fiber is then sequentially exposed to activating solutions with increasing Ca²⁺ concentrations (decreasing pCa values), and the steady-state isometric force at each pCa is recorded.
-
This procedure is repeated in the presence and absence of this compound.
-
-
Data Analysis:
-
The force generated at each pCa is normalized to the maximum force to construct a force-pCa relationship curve.
-
The pCa₅₀ value (the pCa at which 50% of the maximum force is generated) is determined. A leftward shift in the force-pCa curve and a decrease in the pCa₅₀ value indicate an increase in Ca²⁺ sensitivity.
-
The experiment is performed at different sarcomere lengths to assess the length-dependent effect of this compound.
-
In Vivo Hemodynamic Assessment in a Canine Model
This in vivo protocol allows for the evaluation of the cardiovascular effects of this compound in a whole-animal model, providing insights into its integrated physiological effects.
Objective: To measure the effects of intravenous and oral administration of this compound on key hemodynamic parameters in anesthetized and conscious dogs.
Protocol Outline:
-
Animal Preparation (Anesthetized Model):
-
Beagle dogs are anesthetized with an appropriate anesthetic agent.
-
A catheter is inserted into the left ventricle via a carotid or femoral artery for the measurement of left ventricular pressure (LVP).
-
A catheter is placed in a femoral artery to monitor systemic blood pressure.
-
A catheter is inserted into a femoral vein for drug administration.
-
Heart rate (HR) is derived from the LVP signal or an electrocardiogram (ECG).
-
-
Hemodynamic Measurements:
-
Baseline hemodynamic parameters, including LVP, the maximum rate of rise of LVP (LVdP/dtmax), HR, and blood pressure, are recorded.
-
This compound is administered intravenously in a dose-escalating manner.
-
Hemodynamic parameters are continuously monitored and recorded after each dose.
-
-
Oral Bioavailability Study (Conscious Model):
-
Dogs are trained to lie quietly for oral drug administration and blood sampling.
-
A baseline blood sample is collected.
-
This compound is administered orally.
-
Serial blood samples are collected at predetermined time points.
-
Plasma concentrations of this compound are determined using a suitable analytical method (e.g., high-performance liquid chromatography).
-
The area under the plasma concentration-time curve (AUC) is calculated to determine bioavailability.
-
Hemodynamic parameters are also monitored in parallel in conscious, chronically instrumented animals.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Dual mechanism of action of this compound.
Caption: Workflow for skinned cardiac fiber assay.
Conclusion
This compound represents a promising therapeutic candidate for heart failure by virtue of its unique mechanism of action. Its ability to enhance the Frank-Starling mechanism through sarcomere length-dependent Ca²⁺ sensitization offers a targeted approach to improving cardiac contractility in a physiologically relevant manner. The additional mild positive inotropic effect from PDE3 inhibition may provide further therapeutic benefit. The comprehensive data and protocols presented in this technical guide are intended to facilitate further investigation into the clinical potential of this compound and similar compounds in the management of cardiovascular disease.
References
- 1. usbio.net [usbio.net]
- 2. Probing the calcium-induced conformational transition of troponin C with site-directed mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of propranolol on myocardial oxygen consumption, substrate extraction, and haemodynamics in hypertrophic obstructive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The low-affinity Ca2(+)-binding sites in cardiac/slow skeletal muscle troponin C perform distinct functions: site I alone cannot trigger contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutation of the high affinity calcium binding sites in cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
In-Depth Technical Guide: Inotropic and Chronotropic Effects of SCH00013
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SCH00013 is a novel cardiotonic agent that has demonstrated significant potential in the management of heart failure. It acts as a Ca2+ sensitizer, enhancing myocardial contractility (a positive inotropic effect) without a corresponding increase in heart rate (a lack of chronotropic effect). This unique pharmacological profile distinguishes it from many existing inotropic agents, which often carry the burden of arrhythmogenic risks associated with increased heart rate. This technical guide provides a comprehensive overview of the inotropic and chronotropic effects of this compound, detailing the experimental protocols used to elucidate its mechanism of action and presenting the quantitative data in a clear, structured format.
Core Mechanism of Action: Calcium Sensitization
This compound exerts its primary effect by increasing the sensitivity of the cardiac myofilaments to calcium. This means that for a given intracellular calcium concentration, this compound enables a more forceful contraction of the heart muscle. This mechanism is particularly advantageous as it does not involve an increase in intracellular calcium levels, a factor often linked to cardiac arrhythmias and increased myocardial oxygen demand. The Ca2+ sensitizing effect of this compound is notably dependent on the sarcomere length, with a more pronounced effect observed at longer sarcomere lengths, suggesting an enhancement of the Frank-Starling mechanism.
Quantitative Data on Inotropic and Chronotropic Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vivo Hemodynamic Effects of Intravenous this compound in Canine Models
| Animal Model | Dose (mg/kg, i.v.) | Inotropic Effect | Chronotropic Effect | Citation |
| Normal Dogs | > 0.3 | Positive | No effect | [1] |
| Heart Failure Dogs | > 1.0 | Positive | No effect | [1] |
Table 2: In Vitro Inotropic Effects of this compound on Isolated Cardiac Tissues
| Tissue Preparation | Species | Concentration (M) | Inotropic Effect (% of max isoproterenol response) | Citation |
| Ventricular Muscle | Dog | 10⁻⁶ - 10⁻⁴ | Concentration-dependent increase | [2] |
| 10⁻⁴ | 38% | [2] | ||
| Ventricular Muscle | Rabbit | 10⁻⁶ - 10⁻⁴ | Concentration-dependent increase | [2] |
| 10⁻⁴ | 29% | [2] |
Table 3: Effects of this compound on Isolated Rabbit Cardiomyocytes and Atria
| Preparation | Parameter Measured | Concentration (M) | Observation | Citation |
| Indo-1 Loaded Ventricular Cardiomyocytes | Systolic Cell Shortening | 10⁻⁴ | 52% increase | [2] |
| Systolic Fluorescence Ratio | 10⁻⁴ | 15% increase (insignificant) | [2] | |
| Right Atria | Beating Rate | - | No alteration | [2] |
Experimental Protocols
Skinned Cardiac Muscle Fiber Assay for Calcium Sensitization
This assay directly measures the effect of this compound on the force of contraction at varying calcium concentrations in demembranated cardiac muscle fibers.
-
Tissue Preparation: Small bundles of cardiac muscle are dissected from rabbit ventricles.
-
"Skinning" Procedure: The sarcolemma (cell membrane) is chemically removed using a detergent, typically Triton X-100. This allows for direct experimental control of the intracellular environment.
-
Experimental Setup: A single skinned fiber is mounted between a force transducer and a motor. The sarcomere length is adjusted and monitored.
-
Solutions: The fiber is bathed in a series of solutions with precisely controlled concentrations of Ca²⁺, ATP, and other essential ions. The pH of the solutions is also varied (e.g., from 6.2 to 7.4) to assess the effect of acidosis.
-
Data Acquisition: The force of contraction generated by the fiber is measured at different Ca²⁺ concentrations in the presence and absence of this compound.
-
Analysis: The force-pCa (-log[Ca²⁺]) relationship is plotted to determine the Ca²⁺ sensitivity (pCa₅₀, the pCa at which 50% of the maximal force is achieved). A leftward shift in this curve in the presence of this compound indicates a Ca²⁺ sensitizing effect.
In Vivo Canine Model of Pacing-Induced Heart Failure
This model is used to evaluate the hemodynamic effects of this compound in a clinically relevant setting of heart failure.
-
Model Creation: Healthy dogs are surgically implanted with a pacemaker. Rapid ventricular pacing is applied for several weeks to induce a state of congestive heart failure, characterized by reduced ejection fraction and cardiac dilation.
-
Instrumentation: Prior to the experiment, the animals are instrumented for hemodynamic monitoring. This typically includes the placement of catheters to measure left ventricular pressure (for dP/dtmax, an index of contractility), cardiac output, and heart rate.
-
Drug Administration: this compound is administered intravenously at escalating doses.
-
Data Collection: Hemodynamic parameters are continuously recorded before and after drug administration.
-
Analysis: The changes in dP/dtmax (inotropic effect) and heart rate (chronotropic effect) are analyzed to determine the dose-response relationship of this compound.
Isolated Cardiomyocyte Contraction and Calcium Transient Measurement
This protocol assesses the effect of this compound at the single-cell level.
-
Cell Isolation: Ventricular cardiomyocytes are isolated from rabbit hearts via enzymatic digestion (e.g., with collagenase).
-
Fluorescent Dye Loading: The isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye, such as Indo-1.
-
Experimental Setup: The cells are placed on the stage of an inverted microscope equipped for simultaneous measurement of cell length (via video edge detection) and intracellular calcium concentration (via fluorescence spectrophotometry).
-
Data Acquisition: The cells are electrically stimulated to contract, and the changes in cell length (shortening) and the Indo-1 fluorescence ratio (indicative of intracellular calcium transients) are recorded in the presence and absence of this compound.
-
Analysis: The amplitude and kinetics of cell shortening and calcium transients are compared to determine if the inotropic effect of this compound is associated with an alteration in intracellular calcium handling.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiac Myocytes
Caption: Mechanism of this compound enhancing myofilament Ca²⁺ sensitivity.
Experimental Workflow for In Vivo Canine Heart Failure Model
Caption: Workflow for evaluating this compound in a canine heart failure model.
Logical Relationship of this compound's Effects
Caption: Logical flow from this compound's mechanism to its cardiac effects.
References
- 1. This compound, a novel Ca(2+) sensitizer with positive inotropic and no chronotropic action in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Data on SCH00013 for Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH00013 is a novel cardiotonic agent investigated for its potential therapeutic application in heart failure. Early preclinical studies have characterized it as a calcium sensitizer with a secondary, moderate cAMP-dependent mechanism at higher concentrations. This technical guide provides an in-depth overview of the initial preclinical data, focusing on quantitative findings, detailed experimental methodologies, and the proposed signaling pathways of this compound.
Core Mechanism of Action
This compound primarily enhances cardiac contractility by increasing the sensitivity of the myocardial contractile apparatus to calcium.[1][2] This mechanism is distinct from traditional inotropes that increase intracellular calcium concentration, thereby potentially avoiding adverse effects associated with calcium overload.[1] At higher concentrations, this compound also exhibits weak phosphodiesterase III (PDE III) inhibitory activity, contributing to a modest increase in intracellular cAMP.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies on this compound.
Table 1: Inotropic Effects of this compound in Isolated Cardiac Muscle
| Species | Preparation | Concentration (M) | Positive Inotropic Effect (% of Isoproterenol Max) | Citation |
| Dog | Ventricular Muscle | 10⁻⁴ | 38% | [1] |
| Rabbit | Ventricular Muscle | 10⁻⁴ | 29% | [1] |
Table 2: Effects of this compound on Isolated Rabbit Ventricular Cardiomyocytes
| Parameter | Concentration (M) | Effect | Citation |
| Systolic Cell Shortening | 10⁻⁴ | 52% increase above baseline | [1] |
| Systolic Fluorescence Ratio (Indo-1) | 10⁻⁴ | 15% increase above control (insignificant) | [1] |
Table 3: In Vivo Hemodynamic Effects of this compound in a Canine Model of Heart Failure
| Model | Dose (mg/kg, i.v.) | Effect | Citation |
| Normal Dogs | > 0.3 | Positive inotropic effect | |
| Heart Failure Dogs | > 1 | Positive inotropic effect with no chronotropic action |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isolated Ventricular Muscle Preparation and Inotropic Studies
-
Animal Models: Adult mongrel dogs and New Zealand White rabbits were used.
-
Tissue Isolation: The hearts were rapidly excised and ventricular papillary muscles or trabeculae were dissected in a Krebs-Henseleit solution.
-
Experimental Setup: The muscle preparations were mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The muscles were electrically stimulated to contract at a fixed frequency (e.g., 1 Hz).
-
Data Acquisition: Isometric tension was measured using a force-displacement transducer. The positive inotropic effects of this compound were assessed in a concentration-dependent manner and compared to the maximal response induced by isoproterenol. Bupranolol was used to block β-adrenergic receptors.
Isolation and Study of Ventricular Cardiomyocytes
-
Cell Isolation: Rabbit ventricular myocytes were isolated using a Langendorff perfusion system with an enzymatic digestion protocol. The heart was retrogradely perfused with a calcium-free buffer followed by a collagenase-containing solution to dissociate the cells.
-
Intracellular Calcium Measurement: The isolated cardiomyocytes were loaded with the fluorescent calcium indicator Indo-1 AM.
-
Experimental Procedure: The Indo-1 loaded cells were placed on a microscope stage and electrically stimulated. The fluorescence emission at two different wavelengths was recorded to determine the ratio of calcium-bound to calcium-free Indo-1, providing a measure of the intracellular calcium transient.
-
Cell Shortening Measurement: Simultaneously, cell shortening (contraction) was measured using a video-edge detection system.
-
Data Analysis: The relationship between the calcium transient and cell shortening was analyzed to determine the calcium sensitivity of the myofilaments.
Skinned Cardiac Muscle Fiber Experiments
-
Preparation: Rabbit cardiac muscle fibers were "skinned" using a detergent (e.g., Triton X-100) to remove the cell membranes, leaving the contractile apparatus intact and accessible to the bathing solution.
-
Experimental Setup: The skinned fibers were mounted between a force transducer and a motor to control fiber length.
-
Procedure: The fibers were bathed in solutions with varying, controlled concentrations of calcium to directly measure the force generated by the myofilaments at different calcium levels. The effect of this compound on the force-calcium relationship was then determined.
-
Sarcomere Length Dependence: The experiments were conducted at different sarcomere lengths to investigate if the calcium-sensitizing effect of this compound is dependent on the stretch of the muscle fiber.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The proposed signaling pathways for this compound's action in cardiac myocytes are illustrated below. The primary mechanism is the enhancement of myofilament calcium sensitivity, with a secondary contribution from weak PDE III inhibition at higher concentrations.
Caption: Proposed dual mechanism of action for this compound in heart failure.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures used in the preclinical evaluation of this compound.
Caption: Workflow for assessing inotropic effects in isolated cardiac muscle.
Caption: Workflow for cardiomyocyte isolation and calcium sensitivity studies.
Conclusion
The early preclinical data for this compound suggest a promising profile for a novel cardiotonic agent in the context of heart failure. Its primary mechanism as a calcium sensitizer offers a potential advantage over existing inotropes by enhancing contractility without significantly increasing intracellular calcium, which may mitigate the risk of arrhythmias and increased myocardial oxygen demand. The moderate cAMP-dependent effect at higher concentrations could provide additional inotropic support. Further investigation into the precise molecular interactions of this compound with the myofilament proteins and a more detailed characterization of its phosphodiesterase inhibitory profile are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
Investigating the Cardiovascular Effects of SCH00013: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH00013 is a novel cardiotonic agent demonstrating significant potential for the treatment of congestive heart failure.[1][2][3] Its primary mechanism of action is the sensitization of myofibrillar proteins to calcium, leading to a positive inotropic effect without a significant increase in heart rate.[1][3] This is complemented by a secondary mechanism involving a modest increase in intracellular cyclic adenosine monophosphate (cAMP) through weak inhibition of phosphodiesterase III (PDE3).[1][3][4] Preclinical studies in various animal models have highlighted its favorable hemodynamic profile and high oral bioavailability, suggesting a promising therapeutic window.[2][3] This technical guide provides an in-depth overview of the cardiovascular effects of this compound, detailing its pharmacodynamics, mechanism of action, and the experimental protocols utilized in its evaluation.
Pharmacodynamic Effects of this compound
This compound exerts a potent and selective positive inotropic effect on cardiac muscle. This has been consistently demonstrated in both in vitro and in vivo models.
In Vitro Effects
In isolated cardiac muscle preparations, this compound induces a concentration-dependent increase in contractility. Notably, this positive inotropic effect is not accompanied by a significant change in heart rate (chronotropic effect), a desirable characteristic for a cardiotonic agent.[1][3]
Table 1: In Vitro Effects of this compound on Cardiac Function
| Parameter | Species | Preparation | Concentration Range | Key Findings | Reference |
| Inotropic Effect | Dog, Rabbit | Isolated Ventricular Muscles | 10⁻⁶ to 10⁻⁴ M | Concentration-dependent increase in contractile force. At 10⁻⁴ M, the positive inotropic effects were 38% and 29% of the maximal response to isoproterenol in dog and rabbit, respectively. | [1] |
| Rabbit | Indo-1 Loaded Ventricular Cardiomyocytes | 10⁻⁴ M | Increased systolic cell shortening by 52% above baseline. | [1] | |
| Chronotropic Effect | Rabbit | Isolated Right Atria | Up to 10⁻⁴ M | No alteration in the rate of beating. | [1] |
| Ca²⁺ Transients | Rabbit | Indo-1 Loaded Ventricular Cardiomyocytes | 10⁻⁴ M | Insignificant increase in the systolic fluorescence ratio (15% above control), indicating no major change in intracellular calcium concentration. | [1] |
| Stereoselectivity | Guinea Pig | Isolated Papillary Muscles | Not Specified | Enantiomers ((+)-SCH00013 and (-)-SCH00013) elicited an equipotent positive inotropic effect. | [4] |
| Guinea Pig | Isolated Right Atria | Not Specified | Both enantiomers had a modest negative chronotropic effect, with no significant difference between them. | [4] |
In Vivo Effects
In vivo studies in anesthetized and conscious dogs have corroborated the in vitro findings, demonstrating a significant improvement in cardiac contractility without an accompanying increase in heart rate.
Table 2: In Vivo Cardiovascular Effects of this compound in Dogs
| Parameter | Model | Administration | Dose Range | Key Findings | Reference |
| Left Ventricular Contractility (LVdP/dtmax) | Anesthetized Dogs | Intravenous | 0.3 - 10 mg/kg | Dose-dependent increase in LVdP/dtmax. | [2] |
| Conscious Dogs | Oral | 1 - 10 mg/kg | Dose-dependent increase in LVdP/dtmax. | [2] | |
| Heart Rate (HR) | Anesthetized and Conscious Dogs | Intravenous and Oral | 0.3 - 10 mg/kg | No change in heart rate. | [2] |
| Blood Pressure | Anesthetized Dogs | Intravenous | ≥ 3 mg/kg | Decrease in blood pressure at higher doses. | [2] |
| Bioavailability | Conscious Dogs | Oral vs. Intravenous | 3 mg/kg | Areas under the plasma concentration versus time curve (AUC₀₋₂₄ h) were nearly identical (Oral: 15.3 ± 2.0 µg·h/mL; IV: 16.5 ± 2.1 µg·h/mL), indicating high oral bioavailability. | [2] |
Mechanism of Action
The primary mechanism of action of this compound is the sensitization of the cardiac myofilaments to intracellular calcium. This means that for a given concentration of Ca²⁺, this compound enhances the force of contraction. This is a distinct mechanism from traditional inotropes like catecholamines and PDE3 inhibitors, which primarily increase intracellular Ca²⁺ levels and can be associated with adverse effects such as arrhythmias and increased myocardial oxygen consumption.[3]
At higher concentrations, this compound also exhibits weak PDE3 inhibitory activity, leading to a moderate increase in intracellular cAMP. This secondary mechanism may contribute to its overall inotropic effect.[1][3][4]
Signaling Pathway of this compound in Cardiomyocytes
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical evaluation of this compound.
In Vitro Studies: Isolated Cardiac Preparations
Objective: To determine the direct inotropic and chronotropic effects of this compound on cardiac muscle.
Experimental Workflow:
Protocol Details:
-
Tissue Preparation: Hearts are rapidly excised from euthanized animals (e.g., rabbits, dogs) and placed in cold, oxygenated Krebs-Henseleit solution. Ventricular papillary muscles or trabeculae are dissected for inotropic studies, and the right atrium is used for chronotropic studies.
-
Organ Bath Setup: The muscle preparations are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The muscles are attached to a force transducer to record isometric contractions.
-
Stimulation: Ventricular preparations are typically stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
Drug Administration: After an equilibration period, this compound is added to the organ bath in a cumulative concentration-response manner.
-
Data Acquisition: Contractile force and beating rate are continuously recorded.
In Vitro Studies: Isolated Cardiomyocytes
Objective: To investigate the cellular mechanism of action of this compound, including its effects on cell shortening and intracellular calcium.
Protocol Details:
-
Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal hearts (e.g., rabbit) by enzymatic digestion using a Langendorff perfusion apparatus.
-
Calcium Imaging: Isolated cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator, such as Indo-1.
-
Cell Shortening and Calcium Transient Measurement: The cells are placed on the stage of an inverted microscope equipped with a video-edge detection system and a spectrofluorometer. The cells are electrically stimulated, and cell shortening (a measure of contractility) and the Indo-1 fluorescence ratio (a measure of intracellular Ca²⁺) are simultaneously recorded.
-
Drug Application: this compound is added to the superfusion solution, and the effects on cell shortening and calcium transients are measured.
In Vivo Studies: Hemodynamic Assessment in Dogs
Objective: To evaluate the cardiovascular effects of this compound in a whole-animal model.
Protocol Details:
-
Animal Preparation: Beagle dogs are used in both anesthetized and conscious models.
-
Instrumentation:
-
Anesthetized Model: Animals are anesthetized, and catheters are placed in the left ventricle to measure pressure (for LVdP/dtmax), and in a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Conscious Model: For chronic studies, animals are surgically instrumented with pressure transducers and catheters and allowed to recover fully.
-
-
Drug Administration: this compound is administered either intravenously or orally.
-
Hemodynamic Monitoring: Key cardiovascular parameters, including left ventricular pressure, LVdP/dtmax, heart rate, and arterial blood pressure, are continuously monitored and recorded.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentration of this compound and calculate pharmacokinetic parameters such as AUC.
Therapeutic Implications and Future Directions
The unique pharmacological profile of this compound, characterized by a potent, positive inotropic effect without significant chronotropy and high oral bioavailability, makes it a promising candidate for the treatment of congestive heart failure.[1][2][3] Its mechanism of action, primarily as a Ca²⁺ sensitizer, may offer advantages over existing therapies by improving cardiac efficiency without increasing the risk of calcium overload-related adverse events.[3] Further clinical investigation is warranted to establish the safety and efficacy of this compound in human patients with heart failure. The ability of this compound to prolong survival in a hamster model of cardiomyopathy further supports its therapeutic potential.[5]
References
- 1. Binding of calcium and magnesium to human cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of Mg2+ on Ca2+ binding to cardiac troponin C in hypertrophic cardiomyopathy associated TNNC1 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular hemodynamics in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. researchgate.net [researchgate.net]
Cellular Targets of SCH00013 in Cardiomyocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH00013 is a novel cardiotonic agent that has demonstrated a unique pharmacological profile, primarily characterized by its positive inotropic effects without significant chronotropic activity. This makes it a compound of interest for the potential treatment of heart failure. This technical guide provides a comprehensive overview of the known cellular targets of this compound in cardiomyocytes, detailing its mechanism of action, associated signaling pathways, and the experimental protocols used to elucidate these properties.
Primary Cellular Target: The Cardiac Myofilament
The principal cellular target of this compound in cardiomyocytes is the cardiac myofilament, where it functions as a Ca2+ sensitizer. This action increases the sensitivity of the contractile machinery to calcium, leading to a more forceful contraction for a given intracellular calcium concentration.
Mechanism of Action: Ca2+ Sensitization
This compound enhances the responsiveness of the troponin complex to calcium ions. While the precise binding site on the troponin complex has not been definitively elucidated in the available literature, Ca2+ sensitizers typically interact with components of this complex, such as troponin C, to stabilize the Ca2+-bound state. This stabilization facilitates the conformational changes necessary for the interaction of actin and myosin, thereby augmenting force production. The Ca2+ sensitizing effect of this compound is concentration-dependent, with positive inotropic effects observed in the range of 10⁻⁶ to 10⁻⁴ M[1].
Signaling Pathway: Myofilament Ca2+ Sensitization
Caption: Signaling pathway of this compound-induced myofilament Ca2+ sensitization.
Secondary Cellular Target: Phosphodiesterase III (PDE III)
At higher concentrations, this compound exhibits a secondary effect as a weak inhibitor of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP)[2].
Mechanism of Action: PDE III Inhibition
By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP. In cardiomyocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, contributing to a positive inotropic effect. Studies have shown that this compound and its enantiomers have an equipotent inhibitory effect on PDE III activity[2].
Signaling Pathway: PDE III Inhibition
Caption: Signaling pathway of this compound's PDE III inhibitory action.
Tertiary Effect: Modulation of Reactive Oxygen Species (ROS)
Some evidence suggests that this compound may influence the production of reactive oxygen species (ROS) in cardiomyocytes. While the precise mechanisms are not fully understood, alterations in ROS levels can impact calcium handling and myofilament function, potentially contributing to both the inotropic and arrhythmogenic properties of the compound.
Quantitative Data
| Parameter | Compound | Species/System | Effective Concentration | Observed Effect | Reference |
| Positive Inotropic Effect | This compound | Dog and Rabbit Ventricular Muscles | 10⁻⁶ to 10⁻⁴ M | Concentration-dependent increase in contractility | [1] |
| PDE III Inhibition | This compound (and its enantiomers) | In vitro assay | Not specified | Equipotent inhibitory effect | [2] |
Experimental Protocols
Assessment of Myofilament Ca2+ Sensitivity in Skinned Cardiac Fibers
This protocol is a generalized procedure based on standard methods for evaluating the effect of compounds on the pCa-force relationship.
1. Preparation of Skinned Cardiac Muscle Fibers:
-
Small bundles of cardiac muscle fibers are dissected from the desired cardiac tissue (e.g., rabbit papillary muscle).
-
The muscle fibers are chemically "skinned" by incubation in a solution containing a non-ionic detergent (e.g., Triton X-100). This procedure removes the cell membranes, allowing for direct control of the intracellular environment.
2. Experimental Apparatus:
-
A single skinned fiber or a small bundle is mounted between a force transducer and a length controller.
-
The preparation is immersed in a series of temperature-controlled bathing solutions with varying free Ca2+ concentrations (pCa).
3. Solutions:
-
Relaxing Solution (high pCa, e.g., pCa 9.0): Contains EGTA to chelate calcium, ATP, and magnesium.
-
Activating Solutions (varying pCa, e.g., pCa 6.5 to 4.5): Contain varying ratios of free Ca2+ to Ca2+-EGTA to achieve the desired pCa.
-
This compound-containing Solutions: Prepared by adding the desired concentrations of this compound to the activating solutions.
4. Experimental Procedure:
-
The sarcomere length of the fiber is set to a physiological level (e.g., 2.2 µm).
-
The fiber is first bathed in the relaxing solution to establish a baseline of zero force.
-
The fiber is then sequentially exposed to activating solutions with progressively decreasing pCa (increasing Ca2+ concentration) in the absence and presence of this compound.
-
The steady-state isometric force generated at each pCa is recorded.
5. Data Analysis:
-
The force at each pCa is normalized to the maximum force obtained at a saturating Ca2+ concentration (e.g., pCa 4.5).
-
A pCa-force relationship curve is generated by plotting the normalized force against the pCa.
-
The pCa50 (the pCa at which 50% of the maximum force is achieved) is determined for both control and this compound-treated fibers. A leftward shift in the curve and a decrease in the pCa50 value in the presence of this compound indicate an increase in myofilament Ca2+ sensitivity.
Caption: Experimental workflow for assessing myofilament Ca2+ sensitivity.
Phosphodiesterase (PDE) Activity Assay
This is a generalized protocol for determining the inhibitory effect of a compound on PDE III activity.
1. Preparation of Cardiac Homogenate:
-
Cardiac tissue is homogenized in a buffered solution and centrifuged to obtain a supernatant containing the PDE enzymes.
2. PDE Assay:
-
The assay is typically performed in a multi-well plate format.
-
Each well contains a reaction mixture including:
-
A buffered solution.
-
Radiolabeled cAMP (e.g., [³H]cAMP) as the substrate.
-
The cardiac homogenate as the source of PDE enzymes.
-
Varying concentrations of this compound or a vehicle control.
-
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time.
-
The reaction is terminated by boiling or adding a stop solution.
3. Separation of Products:
-
The product of the reaction, radiolabeled 5'-AMP, is separated from the unreacted radiolabeled cAMP. This can be achieved using techniques such as anion-exchange chromatography or by using snake venom nucleotidase to convert the 5'-AMP to adenosine, which can then be separated.
4. Quantification:
-
The amount of radiolabeled product is quantified using liquid scintillation counting.
5. Data Analysis:
-
The PDE activity is calculated as the amount of cAMP hydrolyzed per unit time per milligram of protein.
-
The inhibitory effect of this compound is determined by comparing the PDE activity in the presence of the compound to the control.
-
An IC50 value (the concentration of this compound that inhibits 50% of the PDE III activity) can be calculated by plotting the percent inhibition against the log of the this compound concentration.
Conclusion
This compound exerts its primary cardiotonic effects in cardiomyocytes by acting as a Ca2+ sensitizer at the myofilament level. This leads to an increase in the force of contraction without a significant change in heart rate. At higher doses, a secondary mechanism involving weak inhibition of PDE III contributes to its positive inotropic properties through a cAMP-dependent pathway. The potential modulation of reactive oxygen species by this compound represents an area for further investigation to fully understand its complete pharmacological profile and therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued study of this and similar compounds in the context of cardiac muscle function.
References
- 1. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 3rd communication: stereoselectivity of the enantiomers in cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cardiac Effects of SCH00013 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cardiac effects of the enantiomers of SCH00013, a novel cardiotonic agent. The document synthesizes available data on its mechanism of action, and in vitro and in vivo effects, with a focus on the stereoselectivity of its enantiomers.
Executive Summary
This compound is a calcium-sensitizing agent that has demonstrated positive inotropic effects on the heart without significant chronotropic activity. A key finding in the study of this compound is the lack of stereoselectivity between its (+)- and (-)-enantiomers. Both enantiomers have been shown to be equipotent in their cardiac effects, including their primary mechanism of enhancing myofilament calcium sensitivity and their secondary weak inhibition of phosphodiesterase III (PDE III). This guide provides a comprehensive overview of the experimental data and methodologies used to characterize the enantiomers of this compound, offering valuable insights for researchers in cardiovascular drug development.
Mechanism of Action
The primary mechanism of action for this compound and its enantiomers is the sensitization of the cardiac myofilaments to calcium. This means that for a given concentration of intracellular calcium, this compound allows for a greater force of contraction. This effect is particularly significant at longer sarcomere lengths, suggesting that this compound may enhance the Frank-Starling mechanism of the heart.[1][2]
At higher concentrations, a secondary mechanism involving the inhibition of phosphodiesterase III (PDE III) contributes to its effects.[3] PDE III inhibition leads to an increase in intracellular cyclic AMP (cAMP), which can also contribute to a positive inotropic effect. However, the PDE III inhibitory action of this compound is described as weak.[2]
Caption: General workflow for in vitro characterization of this compound enantiomers.
In Vivo Studies
-
Anesthetized Dog Model:
-
Objective: To determine the hemodynamic effects of the enantiomers in a living organism.
-
Methodology: Dogs were anesthetized and instrumented for the measurement of key cardiovascular parameters. This typically involved the placement of catheters to measure left ventricular pressure (for LVdP/dtmax), heart rate, and arterial blood pressure. (+)- and (-)-SCH00013 were administered intravenously, and the resulting changes in these hemodynamic parameters were recorded and compared.
-
-
Normal and Heart Failure Dog Models:
-
Objective: To evaluate the efficacy of racemic this compound in both healthy and diseased states.
-
Methodology: A heart failure model was induced in dogs, often through rapid cardiac pacing. Both normal and heart failure dogs were administered intravenous doses of racemic this compound. The positive inotropic and chronotropic responses were then measured to determine the effective dose in each condition.
-
dot
Caption: General workflow for in vivo hemodynamic studies of this compound.
Conclusion
The comprehensive analysis of this compound and its enantiomers reveals a lack of stereoselectivity in their cardiac effects. Both the (+)- and (-)-enantiomers are equipotent in their ability to sensitize cardiac myofilaments to calcium, resulting in a positive inotropic effect without a significant change in heart rate. This is further supported by their equipotent weak inhibition of PDE III. These findings simplify the pharmacological profile of this compound, as the racemic mixture can be considered representative of the individual enantiomers' actions. For researchers and drug developers, this indicates that the development of a single enantiomer formulation may not offer any therapeutic advantage over the racemate. The unique profile of this compound as a calcium sensitizer with minimal chronotropic effects continues to make it an interesting compound for the potential treatment of heart failure.
References
- 1. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 2nd communication: in vivo cardiovascular effects and bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel Ca(2+) sensitizer with positive inotropic and no chronotropic action in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of verapamil enantiomer combinations in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SCH00013 in In Vivo Heart Failure Models
These application notes provide a comprehensive overview and detailed experimental protocols for the use of SCH00013, a novel Ca2+ sensitizer, in preclinical in vivo models of heart failure. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for cardiac dysfunction.
Introduction
This compound is a cardiotonic agent that enhances myocardial contractility primarily by increasing the sensitivity of myofilaments to calcium (Ca2+). Unlike many conventional inotropic agents that increase intracellular Ca2+ levels and can be associated with adverse effects such as arrhythmias and increased myocardial oxygen demand, this compound offers a potentially safer therapeutic profile. Studies have demonstrated its efficacy in improving cardiac function and prolonging survival in animal models of heart failure, making it a promising candidate for further investigation.
Mechanism of Action
This compound acts as a Ca2+ sensitizer. This means it enhances the contractile force of the heart muscle at a given concentration of intracellular calcium. It achieves this without significantly altering the influx of calcium into the cardiac cells. At higher concentrations, a moderate contribution from a cAMP-dependent mechanism may also be observed. This primary mechanism of action avoids the potential for calcium overload, which is a concern with other classes of inotropes.[1][2]
In Vivo Efficacy Data
A key study evaluated the long-term effects of this compound on the survival of hereditary cardiomyopathic BIO 14.6 hamsters, a well-established genetic model of heart failure.
| Treatment Group | Approximate Daily Dose | 50% Mortality (Days of Age) | Key Finding |
| Untreated Control | N/A | 392 | Baseline survival |
| This compound-Low | 1 mg/kg/day | 396 | No significant difference from control |
| This compound-High | 10 mg/kg/day | 445 | Significantly prolonged survival (p < 0.005)[3] |
In a separate study using anesthetized dogs, the acute hemodynamic effects of this compound were assessed.
| Administration Route | Dose Range | Primary Hemodynamic Effect |
| Intravenous | 0.3 - 10 mg/kg | Dose-dependent increase in LVdP/dtmax |
| Oral | 1 - 10 mg/kg | Dose-dependent increase in LVdP/dtmax[2] |
LVdP/dtmax: Maximum rate of rise in left ventricular pressure, an indicator of myocardial contractility.
Experimental Protocols
Long-Term Survival Study in a Genetic Model of Heart Failure
This protocol describes a chronic efficacy study to evaluate the effect of this compound on survival in a hamster model of hereditary cardiomyopathy.
Animal Model: Male hereditary cardiomyopathic BIO 14.6 hamsters. These hamsters have a genetic defect that leads to progressive cardiomyopathy and heart failure.[3]
Experimental Groups:
-
Control Group: Untreated animals receiving standard diet and water.
-
This compound Low-Dose Group: Animals receiving approximately 1 mg/kg/day of this compound.
-
This compound High-Dose Group: Animals receiving approximately 10 mg/kg/day of this compound.
Methodology:
-
Animal Acclimation: Acclimate male BIO 14.6 hamsters (e.g., starting at 223 days of age) to the housing conditions for at least one week.[3]
-
Group Allocation: Randomly assign animals to the different treatment groups.
-
Drug Administration: Administer this compound continuously via the drinking water.[3] The concentration of this compound in the water should be calculated based on the average daily water consumption and body weight of the hamsters to achieve the target daily dose.
-
Monitoring: Monitor the animals daily for general health and signs of distress. Record the date of death for each animal.
-
Data Analysis: Construct survival curves for each group and compare them using appropriate statistical methods (e.g., Kaplan-Meier analysis with a log-rank test). A p-value of < 0.05 is typically considered statistically significant.
Acute Hemodynamic Evaluation in a Canine Model
This protocol outlines an acute study to assess the immediate effects of this compound on cardiac contractility.
Animal Model: Anesthetized dogs.
Experimental Groups: Dose-escalation study design within the same animal where feasible, or separate groups for each dose.
Methodology:
-
Animal Preparation: Anesthetize the dogs and instrument them for hemodynamic monitoring, including the placement of a catheter in the left ventricle to measure pressure.
-
Baseline Measurement: Record baseline hemodynamic parameters, including heart rate, blood pressure, and LVdP/dtmax.
-
Drug Administration: Administer this compound either intravenously or orally at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg).[2]
-
Hemodynamic Monitoring: Continuously record hemodynamic parameters after drug administration.
-
Data Analysis: Calculate the change from baseline in LVdP/dtmax and other parameters for each dose. Analyze the dose-response relationship.
Echocardiographic Assessment of Cardiac Function
For a more detailed assessment of cardiac remodeling and function during chronic treatment, echocardiography can be employed in the hamster model.
Methodology:
-
Imaging: Lightly anesthetize the hamsters and perform transthoracic echocardiography at baseline and at specified time points throughout the study.
-
Parameter Measurement: Acquire images in standard views (e.g., parasternal long-axis and short-axis) to measure:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Left Ventricular Ejection Fraction (LVEF).
-
Fractional Shortening (FS).
-
-
Data Analysis: Compare the changes in these parameters over time between the treatment and control groups to assess the impact of this compound on cardiac function and remodeling.
Conclusion
This compound has demonstrated significant potential as a novel therapeutic agent for heart failure in preclinical models. Its unique mechanism as a Ca2+ sensitizer, coupled with its proven efficacy in improving survival and cardiac contractility, warrants further investigation. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to further elucidate the therapeutic benefits of this compound.
References
- 1. Cardiomyopathic Syrian hamster as a model of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 2nd communication: in vivo cardiovascular effects and bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiotonic agent this compound prolongs survival of cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCH00013 in Isolated Langendorff Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH00013 is a novel small molecule that has been identified as a Ca2+ sensitizer.[1][2] It exerts a positive inotropic effect on the myocardium without significant alteration of Ca2+ transients, indicating its mechanism of action is an increase in the sensitivity of the myofilaments to calcium.[1] Notably, this compound does not exhibit a positive chronotropic effect, making it a potentially valuable agent for studying and treating contractile dysfunction in heart failure.[1][2] These application notes provide a detailed protocol for utilizing this compound in an isolated Langendorff-perfused heart model, a valuable ex vivo tool for cardiovascular research.
Mechanism of Action
This compound enhances cardiac contractility by directly increasing the sensitivity of the cardiac troponin complex to calcium.[1][3] In the presence of this compound, less calcium is required to initiate and sustain myocardial contraction. This is achieved through the stabilization of the Ca2+-bound conformation of troponin C, leading to a more efficient transmission of the calcium signal to the contractile apparatus.[1][3] This mechanism of action is distinct from that of traditional inotropes like catecholamines or phosphodiesterase (PDE) III inhibitors, which increase intracellular Ca2+ concentration and can be associated with adverse effects such as arrhythmias and increased myocardial oxygen consumption.[1] this compound also exhibits weak PDE III inhibitory action and class III antiarrhythmic properties.[1]
Caption: Proposed signaling pathway of this compound in a cardiomyocyte.
Data Presentation
The following table summarizes the expected dose-dependent effects of this compound on key cardiac functional parameters in an isolated rat Langendorff heart preparation. These are hypothetical values based on the known qualitative effects of the compound and should be confirmed experimentally.
| Concentration (µM) | LVDP (% of Baseline) | +dP/dtmax (% of Baseline) | -dP/dtmax (% of Baseline) | Heart Rate (bpm) | Coronary Flow (mL/min) |
| Vehicle (Control) | 100 ± 5 | 100 ± 6 | 100 ± 7 | 280 ± 15 | 12 ± 2 |
| 0.1 | 115 ± 7 | 120 ± 8 | 110 ± 6 | 278 ± 14 | 12 ± 2 |
| 1 | 140 ± 9 | 155 ± 10 | 130 ± 8 | 282 ± 16 | 12.5 ± 2.5 |
| 10 | 165 ± 12 | 180 ± 12 | 150 ± 10 | 275 ± 15 | 13 ± 3 |
LVDP: Left Ventricular Developed Pressure; +dP/dtmax: Maximum rate of pressure development; -dP/dtmax: Maximum rate of pressure relaxation. Values are presented as mean ± standard deviation.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is sparingly soluble in aqueous solutions. A stock solution should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Langendorff Heart Preparation (Rat)
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-350 g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneal). Administer heparin (500 IU/kg, intraperitoneal) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and carefully cannulate it with a 16-gauge Langendorff cannula. Secure the aorta to the cannula with a silk suture.
-
Perfusion: Immediately begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure of 70-80 mmHg and a temperature of 37°C. The composition of the Krebs-Henseleit buffer is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure. Adjust the balloon volume to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure that the heart rate, LVDP, and coronary flow are stable.
Experimental Protocol for this compound Administration
-
Baseline Recording: Record baseline cardiac function for 15 minutes. This includes heart rate, LVDP, +dP/dtmax, -dP/dtmax, and coronary flow.
-
Vehicle Control: Administer the vehicle (DMSO, at the same final concentration as the highest dose of this compound) to the perfusion buffer for 15 minutes and record all parameters.
-
This compound Administration (Dose-Response):
-
Prepare dilutions of the this compound stock solution in the Krebs-Henseleit buffer to achieve the desired final concentrations (e.g., 0.1, 1, and 10 µM).
-
Administer each concentration of this compound sequentially, starting with the lowest concentration.
-
Allow the heart to stabilize for 15 minutes at each concentration before recording data.
-
-
Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit buffer for 20-30 minutes to assess the reversibility of the drug's effects.
-
Data Acquisition: Continuously record all hemodynamic parameters using a suitable data acquisition system.
References
Application Notes and Protocols for Preclinical Studies of SCH00013
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for preclinical evaluation of SCH00013, a novel calcium sensitizer with positive inotropic effects. The information is intended to assist in the design and execution of in vitro and in vivo studies to further characterize the therapeutic potential of this compound for heart failure.
Overview of this compound
This compound is a cardiotonic agent that enhances myocardial contractility primarily by increasing the sensitivity of the myofilaments to calcium. This mechanism of action, coupled with a lack of significant chronotropic effects, makes it a promising candidate for the treatment of heart failure. Preclinical studies have demonstrated its efficacy in animal models, suggesting a favorable pharmacological profile.[1][2][3]
The primary mechanism of this compound involves enhancing the Frank-Starling mechanism, which relates the force of cardiac contraction to the initial length of the muscle fibers.[1][4] At higher concentrations, a moderate contribution from a cyclic AMP (cAMP)-dependent mechanism has also been observed.[2]
Quantitative Data Summary
The following tables summarize the reported effective dosages and concentrations of this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in Canine Models
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Normal Dogs | Intravenous (i.v.) | > 0.3 mg/kg | Positive inotropic effect | [1][4] |
| Heart Failure Dogs | Intravenous (i.v.) | > 1 mg/kg | Positive inotropic effect | [1][4] |
| Anesthetized Dogs | Intravenous (i.v.) | 0.3 - 10 mg/kg | Dose-dependent increase in LVdP/dtmax; no change in heart rate | [5] |
| Conscious Dogs | Oral (p.o.) | 1 - 10 mg/kg | Dose-dependent increase in LVdP/dtmax; no change in heart rate | [5] |
| Canine Pacing-Induced Heart Failure | Oral (p.o.) | 1 and 3 mg/kg (q12hrs) | Weaker positive inotropic effect compared to pimobendan, but sustained synchronicity | [6] |
Table 2: In Vitro Efficacy of this compound
| Preparation | Concentration Range | Observed Effect | Reference |
| Isolated Dog and Rabbit Ventricular Muscles | 10⁻⁶ to 10⁻⁴ M | Concentration-dependent positive inotropic effect | [2] |
| Indo-1 Loaded Rabbit Ventricular Cardiomyocytes | 10⁻⁴ M | Increased systolic cell shortening by 52% with an insignificant increase in systolic fluorescence ratio | [2] |
| Rabbit Skinned Cardiac Muscle Fibers | Not specified | Significant Ca²⁺ sensitizing effect at pH 7.2 to 7.4 | [1] |
Experimental Protocols
In Vitro Calcium Sensitization Assay (Skinned Cardiac Muscle Fibers)
This protocol is designed to assess the direct effect of this compound on the calcium sensitivity of myofilaments.
Materials:
-
Rabbit cardiac muscle tissue
-
Skinning solution (e.g., containing Triton X-100)
-
Relaxing solution (high EGTA, low Ca²⁺)
-
Activating solutions (varying Ca²⁺ concentrations)
-
This compound stock solution
-
Force transducer and data acquisition system
Procedure:
-
Fiber Preparation: Isolate trabeculae or papillary muscles from a rabbit heart and chemically "skin" the muscle fibers using a detergent solution (e.g., Triton X-100) to permeabilize the cell membranes. This allows for direct control of the intracellular environment.
-
Mounting: Attach the skinned fiber preparation to a force transducer and a length controller.
-
Experimental Solutions: Prepare a series of activating solutions with progressively increasing free calcium concentrations (pCa). Also prepare solutions containing different concentrations of this compound.
-
Force Measurement: Sequentially expose the fiber to the activating solutions, starting from a relaxing solution (low calcium) to solutions with increasing calcium concentrations, and measure the developed force at each concentration.
-
Data Analysis: Plot the force generated as a function of the pCa to generate a force-pCa curve. The pCa50 (the pCa at which 50% of the maximal force is achieved) is a measure of calcium sensitivity. A leftward shift in the curve in the presence of this compound indicates increased calcium sensitivity.
In Vitro Positive Inotropic Effect Assay (Isolated Ventricular Muscle)
This protocol evaluates the effect of this compound on the contractility of intact cardiac muscle tissue.
Materials:
-
Dog or rabbit heart
-
Krebs-Henseleit solution
-
This compound stock solution
-
Organ bath with force transducer
-
Field stimulator
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect a thin strip of ventricular muscle or a papillary muscle from a freshly excised dog or rabbit heart.
-
Mounting: Mount the muscle strip in an organ bath containing oxygenated Krebs-Henseleit solution maintained at a physiological temperature (e.g., 37°C). Attach one end to a fixed point and the other to a force transducer.
-
Stimulation: Electrically stimulate the muscle at a constant frequency (e.g., 1 Hz) to induce regular contractions.
-
Drug Administration: After a stable baseline of contractions is established, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Data Recording: Record the force of contraction at each concentration.
-
Data Analysis: Analyze the change in developed tension or the rate of tension development (dP/dt) to quantify the positive inotropic effect of this compound.
In Vivo Hemodynamic Assessment in a Canine Model of Heart Failure
This protocol describes the evaluation of this compound's cardiovascular effects in a large animal model of heart failure.
Materials:
-
Beagle dogs
-
Anesthesia (e.g., pentobarbital) and ventilator
-
Surgical instruments for thoracotomy
-
Pressure-volume catheter
-
Echocardiography machine
-
This compound for intravenous or oral administration
-
Data acquisition and analysis software
Procedure:
-
Model Induction: Induce heart failure in dogs, for example, through rapid ventricular pacing for several weeks.
-
Anesthesia and Instrumentation: Anesthetize the dogs and instrument them for hemodynamic monitoring. This includes placing a pressure-volume catheter in the left ventricle to measure pressure and volume simultaneously.
-
Baseline Measurements: Record baseline hemodynamic parameters, including heart rate, blood pressure, left ventricular pressure, and cardiac output. Perform echocardiography to assess cardiac function.
-
Drug Administration: Administer this compound either intravenously as a bolus or infusion, or orally.
-
Hemodynamic Monitoring: Continuously record hemodynamic parameters for a defined period after drug administration.
-
Data Analysis: Analyze the changes in parameters such as LVdP/dtmax (an index of contractility), cardiac output, stroke volume, and ejection fraction to determine the in vivo efficacy of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound's positive inotropic effect.
Caption: Experimental workflow for in vivo hemodynamic assessment.
References
- 1. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of cAMP Compartmentation in Cardiac Myocytes: Experimental and Computational Approaches to Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCH00013 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH00013 is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it an important target for therapeutic intervention. These application notes provide detailed protocols for the preparation of this compound solutions and their use in cell-based assays to evaluate its biological activity.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Notes |
| Molecular Weight | 450.5 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | <0.1 mg/mL in water | Soluble in DMSO (>50 mg/mL) and Ethanol (>20 mg/mL) |
| Purity | >98% (HPLC) | |
| Recommended Stock Solution | 10 mM in DMSO | Store at -20°C for up to 6 months |
| Typical Working Concentration | 1 nM - 10 µM | Cell line and assay dependent |
| Proposed Mechanism of Action | Inhibition of Smoothened (SMO) | Blocks downstream signaling in the Hedgehog pathway |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Carefully weigh out 4.505 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.
Cell-Based Assay for Evaluating this compound Activity
This protocol outlines a method to assess the inhibitory activity of this compound on the Hedgehog signaling pathway by measuring the expression of the downstream target gene, Gli1, in a suitable cancer cell line (e.g., pancreatic cancer cell line with a constitutively active Hh pathway).
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Gli1 and a housekeeping gene (e.g., GAPDH)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the pancreatic cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration (typically ≤ 0.1%).
-
Cell Treatment: After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared working solutions of this compound or the vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
RNA Extraction: After the incubation period, wash the cells with PBS and proceed with total RNA extraction using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Analysis: Perform quantitative PCR (qPCR) to determine the relative expression levels of Gli1 mRNA. Normalize the Gli1 expression to the expression of a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the fold change in Gli1 expression in this compound-treated cells relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value of this compound.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: Measuring the Inotropic Effects of SCH00013 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH00013 is a novel cardiotonic agent identified for its positive inotropic effects, making it a potential candidate for the treatment of congestive heart failure.[1][2] Unlike traditional inotropes that often increase myocardial oxygen consumption and may induce arrhythmias, this compound primarily acts as a Ca++ sensitizer.[1][2][3] This mechanism involves increasing the sensitivity of the myofibrils to existing intracellular calcium levels, thereby enhancing cardiac contractility without significantly altering intracellular Ca++ concentrations or heart rate.[1][2][4] At higher concentrations, a moderate contribution from a cAMP-dependent mechanism has also been observed.[1]
These application notes provide detailed protocols for measuring the inotropic effects of this compound in vitro, utilizing isolated cardiac muscle preparations and isolated cardiomyocytes.
Signaling Pathway of this compound
The primary mechanism of action for this compound is the sensitization of the cardiac myofilaments to calcium. This leads to an enhanced interaction between actin and myosin for a given concentration of intracellular calcium, resulting in increased force of contraction.
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
Isolated Cardiac Muscle Preparation
This protocol assesses the direct effect of this compound on the contractility of isolated cardiac muscle tissues, such as papillary muscles or ventricular trabeculae.
Experimental Workflow:
Caption: Workflow for assessing inotropic effects in isolated cardiac muscle.
Methodology:
-
Tissue Preparation: Ventricular papillary muscles or trabeculae are isolated from euthanized animals (e.g., dogs or rabbits) and placed in cold, oxygenated Krebs-Henseleit solution.
-
Mounting: The muscle preparation is mounted vertically in a temperature-controlled organ bath (37°C) containing oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution. One end is attached to a fixed hook, and the other to a force-displacement transducer.
-
Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
-
Equilibration: The preparation is allowed to equilibrate for at least 60 minutes, with periodic adjustments of muscle length to achieve a stable baseline contractile force.
-
Compound Administration: this compound is added to the organ bath in a cumulative concentration-dependent manner, typically ranging from 10⁻⁶ M to 10⁻⁴ M.[1]
-
Data Acquisition: The developed force of contraction is continuously recorded.
-
Positive Control: A maximal response can be obtained using a known inotrope like isoproterenol.
Isolated Cardiomyocyte Contraction Assay
This protocol evaluates the effect of this compound on the contractility of individual ventricular cardiomyocytes.
Methodology:
-
Cell Isolation: Ventricular cardiomyocytes are isolated from adult animals (e.g., rabbits) by enzymatic digestion.
-
Calcium Indicator Loading: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator, such as Indo-1 AM, to allow for simultaneous measurement of intracellular calcium transients and cell shortening.
-
Perfusion System: Cells are placed in a chamber on the stage of an inverted microscope equipped for simultaneous recording of cell dimension and fluorescence. The chamber is perfused with a physiological salt solution.
-
Baseline Recording: Cardiomyocytes are electrically field-stimulated (e.g., at 0.5 Hz), and baseline systolic cell shortening and Ca++ transients are recorded.
-
Compound Application: this compound is applied to the cells via the perfusion system at various concentrations (e.g., 10⁻⁴ M).[1]
-
Data Acquisition: Changes in systolic cell shortening (contractility) and the amplitude of the systolic fluorescence ratio (intracellular Ca++ transient) are recorded.[1]
-
Data Analysis: The relationship between Ca++ transients and cell shortening is analyzed to determine if the compound enhances contractility at a given Ca++ concentration, indicating Ca++ sensitization.[1]
Data Presentation
The quantitative data from these experiments can be summarized in the following tables for clear comparison.
Table 1: Inotropic Effect of this compound on Isolated Dog and Rabbit Ventricular Muscle
| Species | This compound Concentration (M) | Positive Inotropic Effect (% of Isoproterenol Max Response) |
| Dog | 10⁻⁶ | Concentration-dependent increase |
| 10⁻⁵ | Concentration-dependent increase | |
| 10⁻⁴ | 38% | |
| Rabbit | 10⁻⁶ | Concentration-dependent increase |
| 10⁻⁵ | Concentration-dependent increase | |
| 10⁻⁴ | 29% |
Data derived from studies showing a concentration-dependent positive inotropic effect of this compound from 10⁻⁶ to 10⁻⁴ M. The positive inotropic effects of 10⁻⁴ M this compound on the dog and rabbit were 38% and 29% of the maximal response to isoproterenol, respectively.[1]
Table 2: Effect of this compound on Isolated Rabbit Ventricular Cardiomyocytes
| Parameter | Control (Baseline) | This compound (10⁻⁴ M) |
| Systolic Cell Shortening | Baseline Value | 52% increase above baseline |
| Systolic Fluorescence Ratio (Ca++ Transient) | Control Value | Insignificant increase (15% above control) |
In indo-1 loaded rabbit ventricular cardiomyocytes, this compound at 10⁻⁴ M increased the systolic cell shortening by 52% above the base-line value in association with an insignificant increase in the systolic fluorescence ratio by 15% above the control.[1]
Logical Relationship of the Study Design
The in vitro assessment of this compound follows a logical progression from tissue-level to single-cell-level experiments to elucidate its mechanism of action.
Caption: Logical flow of the in vitro investigation of this compound.
Conclusion
The provided protocols and data presentation formats offer a comprehensive framework for the in vitro characterization of the inotropic effects of this compound. These assays confirm its action as a Ca++ sensitizer, demonstrating an increase in myocardial contractility with minimal effects on intracellular calcium cycling, a promising profile for a novel cardiotonic agent.
References
- 1. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound: a novel Ca2+ sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel Ca(2+) sensitizer with positive inotropic and no chronotropic action in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 3rd communication: stereoselectivity of the enantiomers in cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing SCH00013 in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH00013 is a novel cardiotonic agent that enhances cardiac contractility primarily by increasing the sensitivity of the myofibrils to calcium.[1][2] It exerts a positive inotropic effect without significant chronotropic activity, making it a promising therapeutic candidate for the treatment of heart failure.[1][2] Preclinical studies have shown that this compound improves cardiac function in animal models of heart failure and prolongs survival in a genetic model of cardiomyopathy.[2] At higher concentrations, a moderate contribution from a cAMP-dependent mechanism has been observed.[1] This document provides detailed application notes and protocols for testing the efficacy of this compound in established murine and rodent models of heart failure.
Mechanism of Action of this compound
This compound acts as a Ca2+ sensitizer, enhancing the efficiency of calcium in activating the contractile machinery of cardiomyocytes. This leads to an increase in the force of contraction for a given intracellular calcium concentration. The signaling pathway is depicted below.
Figure 1: Signaling pathway of cardiac contraction and the proposed mechanism of action of this compound.
Recommended Animal Models of Heart Failure
To comprehensively evaluate the efficacy of this compound, we recommend two well-established and clinically relevant rodent models of heart failure:
-
Myocardial Infarction (MI) via Left Coronary Artery (LCA) Ligation: This model mimics ischemic heart disease, a leading cause of heart failure in humans.[3][4]
-
Pressure Overload via Transverse Aortic Constriction (TAC): This model simulates heart failure induced by chronic pressure overload, often secondary to conditions like hypertension or aortic stenosis.[5][6]
The following sections provide detailed protocols for inducing these models and assessing the therapeutic effects of this compound.
I. Myocardial Infarction (MI) Model in Mice
A. Experimental Objective
To assess the efficacy of this compound in improving cardiac function and preventing adverse remodeling in a mouse model of heart failure induced by myocardial infarction.
B. Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline, DMSO solution)
-
Anesthetics (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Surgical instruments for rodent surgery
-
Mechanical ventilator for small rodents
-
Echocardiography system with a high-frequency probe
-
Pressure-volume (PV) loop catheter and analysis system
C. Experimental Workflow
Figure 2: Experimental workflow for testing this compound in a mouse model of myocardial infarction.
D. Detailed Protocols
1. Left Coronary Artery (LCA) Ligation Surgery [3][4][7][8][9]
-
Anesthetize the mouse with isoflurane (3% for induction, 1-2% for maintenance).
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left coronary artery with a suture. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.
-
Close the chest in layers.
-
Administer analgesics and allow the mouse to recover.
2. Drug Administration
-
Route of Administration: To be determined based on the pharmacokinetic properties of this compound (e.g., oral gavage, intraperitoneal injection, or continuous infusion via osmotic minipumps).
-
Dosing Regimen: A dose-response study should be conducted to determine the optimal therapeutic dose. Treatment can be initiated either prophylactically (before or immediately after MI) or therapeutically (after the development of heart failure).
3. Echocardiographic Assessment of Cardiac Function [10][11][12][13]
-
Perform echocardiography at baseline (before MI) and at specified time points post-MI (e.g., 1, 2, and 4 weeks).
-
Acquire M-mode and B-mode images from the parasternal long-axis and short-axis views.
-
Measure the parameters outlined in Table 1.
4. Terminal Pressure-Volume (PV) Loop Analysis [14][15][16][17][18]
-
At the end of the study, perform terminal hemodynamic assessment using a PV loop catheter.
-
Insert the catheter into the left ventricle via the right carotid artery or the apex of the heart.
-
Record pressure-volume loops at steady-state and during preload reduction (transient occlusion of the inferior vena cava).
-
Analyze the data to obtain the parameters listed in Table 2.
E. Data Presentation
Table 1: Echocardiographic Parameters for Assessing Cardiac Function
| Parameter | Abbreviation | Description | Expected Change in Heart Failure |
| Left Ventricular Internal Diameter at End-Diastole | LVIDd | Diameter of the left ventricle at the end of diastole. | Increase |
| Left Ventricular Internal Diameter at End-Systole | LVIDs | Diameter of the left ventricle at the end of systole. | Increase |
| Ejection Fraction | EF | Percentage of blood pumped out of the left ventricle with each contraction. | Decrease |
| Fractional Shortening | FS | Percentage change in the left ventricular diameter during contraction. | Decrease |
| Left Ventricular Posterior Wall Thickness at End-Diastole | LVPWd | Thickness of the posterior wall of the left ventricle at the end of diastole. | Decrease (in late-stage MI) |
Table 2: Hemodynamic Parameters from PV Loop Analysis
| Parameter | Abbreviation | Description | Expected Change in Heart Failure |
| End-Systolic Pressure-Volume Relationship | ESPVR | A load-independent measure of myocardial contractility. | Decreased slope |
| Preload Recruitable Stroke Work | PRSW | A load-independent measure of myocardial contractility. | Decrease |
| Maximal Rate of Pressure Rise | dP/dt_max | A measure of the peak rate of pressure development during systole. | Decrease |
| Maximal Rate of Pressure Decline | dP/dt_min | A measure of the peak rate of pressure decline during diastole. | Decrease |
| End-Diastolic Pressure-Volume Relationship | EDPVR | A measure of ventricular stiffness. | Increased slope |
II. Pressure Overload (TAC) Model in Mice
A. Experimental Objective
To evaluate the therapeutic potential of this compound in a mouse model of heart failure induced by chronic pressure overload.
B. Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Anesthetics (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Surgical instruments for rodent surgery
-
Mechanical ventilator for small rodents
-
Echocardiography system with a high-frequency probe
-
Pressure-volume (PV) loop catheter and analysis system
C. Experimental Workflow
Figure 3: Experimental workflow for testing this compound in a mouse model of pressure overload.
D. Detailed Protocols
1. Transverse Aortic Constriction (TAC) Surgery [5][6][19][20][21]
-
Anesthetize and intubate the mouse as described for the MI model.
-
Perform a suprasternal incision to expose the aortic arch.
-
Pass a suture around the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a spacer (e.g., a 27-gauge needle) to create a standardized constriction.
-
Remove the spacer.
-
Close the incision.
-
Administer analgesics and monitor the animal during recovery.
2. Drug Administration
-
Follow the same considerations for the route of administration and dosing regimen as in the MI model. Treatment is typically initiated after the establishment of cardiac hypertrophy or dysfunction.
3. Echocardiographic Assessment of Cardiac Function
-
Perform echocardiography at baseline and at regular intervals post-TAC (e.g., 2, 4, and 8 weeks).
-
Measure the parameters listed in Table 3.
4. Terminal Pressure-Volume (PV) Loop Analysis
-
Conduct terminal hemodynamic assessment as described for the MI model to obtain the parameters in Table 2.
E. Data Presentation
Table 3: Echocardiographic Parameters for Assessing Cardiac Hypertrophy and Function in the TAC Model
| Parameter | Abbreviation | Description | Expected Change in Heart Failure |
| Left Ventricular Internal Diameter at End-Diastole | LVIDd | Diameter of the left ventricle at the end of diastole. | Increase (in decompensated phase) |
| Ejection Fraction | EF | Percentage of blood pumped out of the left ventricle with each contraction. | Decrease (in decompensated phase) |
| Fractional Shortening | FS | Percentage change in the left ventricular diameter during contraction. | Decrease (in decompensated phase) |
| Left Ventricular Posterior Wall Thickness at End-Diastole | LVPWd | Thickness of the posterior wall of the left ventricle at the end of diastole. | Increase |
| Interventricular Septal Thickness at End-Diastole | IVSd | Thickness of the interventricular septum at the end of diastole. | Increase |
| Left Ventricular Mass | LV Mass | Calculated mass of the left ventricle. | Increase |
Statistical Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate statistical tests, such as Student's t-test or analysis of variance (ANOVA), followed by post-hoc tests for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
These detailed application notes and protocols provide a robust framework for evaluating the therapeutic efficacy of this compound in clinically relevant animal models of heart failure. The use of both ischemic and pressure-overload models will allow for a comprehensive assessment of the compound's potential as a novel treatment for heart failure. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data to support the further development of this compound.
References
- 1. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound: a novel Ca2+ sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Refined Protocol for Coronary Artery Ligation in the Neonatal Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Transverse Aortic Constriction (TAC) Surgery Model of Heart Failure [bio-protocol.org]
- 7. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mice and coronary ligation surgery [bio-protocol.org]
- 9. Video: Modified Technique for Coronary Artery Ligation in Mice [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 12. ovid.com [ovid.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Measuring Pressure Volume Loops in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mice PV Loops | Surgical & Analysis Tips | DeWayne Townsend [adinstruments.com]
- 16. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 17. Video: Measuring Pressure Volume Loops in the Mouse [jove.com]
- 18. Pressure volume analysis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. mmpc.org [mmpc.org]
Application Notes and Protocols: Assessing Cardiac Function with SCH00013 Using Echocardiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH00013 is a novel cardiotonic agent identified as a Ca2+ sensitizer. It enhances cardiac contractility by increasing the sensitivity of the myofilaments to calcium, leading to a positive inotropic effect without a significant increase in heart rate (chronotropic effect).[1] This pharmacological profile makes this compound a promising candidate for the treatment of congestive heart failure.[1] Echocardiography is a non-invasive imaging modality that is essential for assessing the in vivo effects of this compound on cardiac function. These application notes provide a detailed protocol for utilizing echocardiography to evaluate the cardiac effects of this compound in a preclinical canine model.
Mechanism of Action: Ca2+ Sensitization
This compound exerts its primary effect by binding to cardiac troponin C (cTnC), a key protein in the regulation of muscle contraction. This binding enhances the affinity of cTnC for Ca2+, leading to a more sustained interaction between actin and myosin filaments at a given intracellular calcium concentration. The result is an increase in the force of myocardial contraction. At higher concentrations, a moderate contribution from a cAMP-dependent mechanism may also be observed.
References
Protocol for Studying SCH00013 in Skinned Cardiac Muscle Fibers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
SCH00013 is a novel cardiotonic agent that primarily functions as a Ca++ sensitizer, enhancing the sensitivity of the cardiac myofilaments to calcium. This property leads to a positive inotropic effect, meaning it increases the force of myocardial contraction, without significantly affecting the heart rate (chronotropic effect).[1][2][3] The mechanism of action involves a direct interaction with the contractile machinery of the heart muscle cells.[1][2] Studies have shown that this compound is effective in a concentration-dependent manner, typically in the range of 10⁻⁶ to 10⁻⁴ M.[1] Its ability to increase contractile force without elevating intracellular calcium levels makes it a promising candidate for the treatment of congestive heart failure, as it may avoid the detrimental effects of calcium overload.[2]
The use of skinned cardiac muscle fibers is an invaluable in vitro technique to directly assess the effects of compounds like this compound on the contractile apparatus, independent of sarcolemmal and sarcoplasmic reticulum Ca²⁺ fluxes.[4][5][6] This protocol provides a detailed methodology for preparing skinned cardiac muscle fibers and subsequently evaluating the effects of this compound on their Ca²⁺ sensitivity and force generation.
Summary of Expected Effects of this compound on Skinned Cardiac Muscle Fibers
| Parameter | Expected Effect of this compound | Description |
| pCa₅₀ | Increase (Leftward shift of the force-pCa curve) | pCa₅₀ is the negative logarithm of the Ca²⁺ concentration required to produce 50% of the maximal force. An increase in pCa₅₀ indicates an increased sensitivity of the myofilaments to Ca²⁺. |
| Maximal Ca²⁺-activated Force (Fₘₐₓ) | No significant change or slight increase | While the primary effect is on Ca²⁺ sensitivity, some studies may show a modest increase in maximal force at saturating Ca²⁺ concentrations. |
| Hill Coefficient (nₕ) | Variable | The Hill coefficient reflects the cooperativity of Ca²⁺ binding to the myofilaments. The effect of this compound on this parameter may vary. |
| Rate of Tension Redevelopment (kₜᵣ) | Potential for increase | An increase in kₜᵣ would suggest a faster rate of cross-bridge cycling. |
Experimental Protocols
Preparation of Skinned Cardiac Muscle Fibers
This protocol is adapted from established methods for preparing chemically skinned cardiac muscle fibers.
Materials and Reagents:
-
Cardiac tissue (e.g., left ventricular papillary muscle from rabbit or rat)
-
Dissecting microscope
-
Fine forceps and micro-scissors
-
Force transducer and motor apparatus
-
Glass-bottomed experimental chamber
-
Relaxing solution (pCa 9.0)
-
Activating solution (pCa 4.5)
-
Skinning solution (Relaxing solution with 1% Triton X-100)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
Solution Compositions:
| Component | Relaxing Solution (pCa 9.0) | Activating Solution (pCa 4.5) |
| Imidazole | 20 mM | 20 mM |
| EGTA | 7 mM | 7 mM |
| MgCl₂ | 5.42 mM | 5.27 mM |
| ATP | 4.76 mM | 4.74 mM |
| Creatine Phosphate | 14.5 mM | 14.5 mM |
| Creatine Kinase | 15 U/mL | 15 U/mL |
| CaCl₂ | 0 mM | 7 mM |
| Ionic Strength | Adjusted to 180 mM with KCl | Adjusted to 180 mM with KCl |
| pH | 7.0 | 7.0 |
Note: The final free Ca²⁺ concentration should be calculated using a computer program that accounts for the binding constants of all ions in the solution.
Procedure:
-
Tissue Dissection: Euthanize the animal according to approved institutional guidelines. Rapidly excise the heart and place it in ice-cold relaxing solution. Dissect a small papillary muscle from the left ventricle.
-
Fiber Bundle Preparation: Under a dissecting microscope in a petri dish filled with relaxing solution, carefully dissect a small muscle fiber bundle (approximately 150 µm in diameter and 2-3 mm in length).
-
Skinning: Transfer the fiber bundle to a vial containing skinning solution and gently agitate for 30 minutes at 4°C. This process removes the cell membranes, rendering the myofilaments accessible to the experimental solutions.
-
Washing: After skinning, wash the fiber bundle thoroughly with relaxing solution to remove the Triton X-100.
-
Mounting: Mount the skinned fiber bundle between a force transducer and a length controller (motor) in an experimental chamber filled with relaxing solution. Adjust the sarcomere length to 2.2-2.3 µm using laser diffraction.
Measurement of Force-pCa Relationship with this compound
Procedure:
-
Baseline Measurement: Begin by establishing a baseline force-pCa relationship. Expose the mounted fiber to a series of solutions with decreasing pCa values (e.g., pCa 9.0, 6.2, 6.0, 5.8, 5.6, 5.4, 5.2, 5.0, and 4.5). Allow the fiber to reach a steady-state force at each pCa level before moving to the next.
-
Incubation with this compound: After the baseline measurement, incubate the fiber in relaxing solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM) for a predetermined period (e.g., 10-15 minutes) to allow for drug diffusion and binding. A vehicle control (e.g., DMSO at the same concentration used for the drug) should also be performed.
-
Force-pCa Measurement with this compound: Repeat the force-pCa measurement as described in step 1, but with each pCa solution also containing the same concentration of this compound.
-
Data Analysis:
-
Normalize the force at each pCa to the maximal force obtained at pCa 4.5.
-
Plot the normalized force as a function of pCa.
-
Fit the data to the Hill equation to determine the pCa₅₀ and the Hill coefficient (nₕ). The Hill equation is: Force = Fₘₐₓ * ([Ca²⁺]ⁿₕ) / (Kⁿₕ + [Ca²⁺]ⁿₕ) where K is the Ca²⁺ concentration at which 50% of the maximal force is produced (K = 10⁻ᵖᶜᵃ⁵⁰).
-
Compare the pCa₅₀, nₕ, and Fₘₐₓ values obtained in the presence and absence of this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analysing force–pCa curves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysing force–pCa curves | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Methods for assessing cardiac myofilament calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative mapping of force–pCa curves to whole‐heart contraction and relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous SCH00013 in Canine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the intravenous administration of SCH00013 in canine studies, based on available scientific literature. This compound is a novel cardiotonic agent with potential applications in the treatment of heart failure.
Application Notes
Compound: this compound ((4,5-dihydro-6-[1-[2-hydroxy-2-(4-cyanophenyl)ethyl]-1,2,5,6-tetrahydropyrido-4-yl]pyridazin-3(2H)-one))
Mechanism of Action: this compound is a potent Ca2+ sensitizer, exerting its primary effect by increasing the sensitivity of cardiac myofilaments to calcium.[1][2] This leads to an increase in myocardial contractility (a positive inotropic effect) without a corresponding increase in heart rate (chronotropic effect).[1][3][4] The Ca2+ sensitizing effect of this compound is more pronounced at longer sarcomere lengths, suggesting that it may enhance the Frank-Starling mechanism of the heart.[1] In addition to its primary mechanism, this compound also exhibits weak phosphodiesterase (PDE) III inhibitory activity and class III antiarrhythmic properties.[2] Notably, the cardiovascular effects of this compound are not stereoselective, with both of its enantiomers demonstrating equipotent activity.[4]
Pharmacological Profile in Canines: Intravenous administration of this compound in dogs has been shown to produce a dose-dependent increase in the maximum rate of rise of left ventricular pressure (LVdP/dtmax), a key indicator of cardiac contractility.[3][4] This positive inotropic effect is achieved without a significant alteration in heart rate.[3][4] At higher intravenous doses (3 mg/kg and above), a decrease in blood pressure has been observed.[3] The oral bioavailability of this compound in dogs is high and has been found to be equivalent to that of intravenous administration.[2][3]
Potential Applications in Canine Research:
-
Preclinical Models of Heart Failure: this compound can be utilized as a pharmacological tool in canine models of heart failure, such as the high-pacing-induced heart failure model, to investigate the therapeutic potential of Ca2+ sensitization.[1]
-
Cardiovascular Physiology Studies: The compound is valuable for studying the fundamental mechanisms of cardiac muscle contraction and the role of myofilament Ca2+ sensitivity in cardiac function.
-
Drug Development: As a compound with a unique pharmacological profile, this compound serves as a reference for the development of new inotropic agents for the treatment of congestive heart failure.
Data Presentation
Table 1: Summary of Quantitative Pharmacodynamic Data for Intravenous this compound in Canine Studies
| Parameter | Dosage (mg/kg) | Animal Model | Key Findings | Citations |
| Positive Inotropic Effect | 0.3 and 1 | Normal and heart failure dogs, respectively | Elicited a positive inotropic effect. | [1] |
| LVdP/dtmax | 0.3 - 10 | Anesthetized dogs | Increased in a dose-dependent manner. | [3] |
| Heart Rate | 0.3 - 10 | Anesthetized dogs | No significant change. | [3][4] |
| Blood Pressure | ≥ 3 | Anesthetized dogs | Decreased. | [3] |
Table 2: Summary of Quantitative Pharmacokinetic Data for Intravenous this compound in Canine Studies
| Parameter | Dosage (mg/kg) | Value (mean ± SD) | Citations |
| AUC(0-24 h) | 3 | 16.5 ± 2.1 µg·h/mL | [3] |
Experimental Protocols
Protocol 1: Intravenous Administration for Cardiovascular Effect Assessment in Anesthetized Dogs
1. Objective: To evaluate the dose-dependent effects of intravenously administered this compound on key cardiovascular parameters in a canine model.
2. Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., sterile saline, potentially with a co-solvent like DMSO or PEG400, depending on solubility characteristics)
-
Healthy adult beagle dogs
-
Anesthetic agents (e.g., pentobarbital)
-
Surgical equipment for catheterization
-
Hemodynamic monitoring system (for blood pressure, heart rate, and LVdP/dtmax)
3. Procedure:
-
Anesthetize the dog and maintain a stable plane of anesthesia throughout the experiment.
-
Surgically implant catheters into a femoral artery for arterial blood pressure measurement and into the left ventricle via a carotid artery for left ventricular pressure measurement.
-
Insert a catheter into a femoral vein for intravenous drug administration.
-
Allow the animal to stabilize and record baseline hemodynamic parameters for at least 30 minutes.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound intravenously as a bolus injection, starting with the lowest dose (e.g., 0.3 mg/kg).
-
Continuously monitor and record hemodynamic parameters (heart rate, arterial blood pressure, left ventricular pressure, and LVdP/dtmax).
-
After the effects of the initial dose have peaked and returned to baseline, or after a predetermined time interval, administer the next escalating dose.
-
Continue with dose escalation (e.g., 1, 3, and 10 mg/kg) until the highest dose is reached.
-
At the end of the experiment, euthanize the animal according to approved protocols.
4. Data Analysis:
-
Calculate the change and percent change from baseline for all hemodynamic parameters at each dose level.
-
Plot dose-response curves for LVdP/dtmax, heart rate, and mean arterial pressure.
Protocol 2: Intravenous Administration for Pharmacokinetic Profiling in Conscious Dogs
1. Objective: To determine the pharmacokinetic profile of this compound following a single intravenous bolus administration in conscious dogs.
2. Materials:
-
This compound
-
Sterile vehicle for injection
-
Healthy adult conscious beagle dogs
-
Intravenous catheters
-
Blood collection tubes (containing an appropriate anticoagulant)
-
Centrifuge
-
Freezer (-20°C or -80°C) for plasma storage
-
Analytical equipment for drug quantification (e.g., HPLC-MS/MS)
3. Procedure:
-
Acclimate the dogs to the study environment and handling procedures.
-
On the day of the study, place an intravenous catheter in a cephalic vein for drug administration and another in a saphenous vein for blood sampling.
-
Collect a pre-dose blood sample.
-
Administer a single intravenous bolus of this compound at a dose of 3 mg/kg.[3]
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Immediately after collection, process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples frozen until analysis.
4. Sample Analysis:
-
Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in canine plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
5. Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Elimination half-life (t½)
-
Maximum concentration (Cmax)
-
Mandatory Visualization
Caption: Experimental workflow for intravenous administration of this compound in canine studies.
Caption: Signaling pathway of this compound in enhancing myocardial contraction.
References
- 1. This compound, a novel Ca(2+) sensitizer with positive inotropic and no chronotropic action in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound: a novel Ca2+ sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 2nd communication: in vivo cardiovascular effects and bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 3rd communication: stereoselectivity of the enantiomers in cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SCH00013 Concentration for Maximal Inotropic Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SCH00013. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the concentration of this compound for achieving maximal positive inotropic effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's positive inotropic effect?
A1: this compound is a novel cardiotonic agent that primarily acts as a Ca2+ sensitizer.[1][2][3] It enhances the sensitivity of the cardiac myofilaments to calcium, leading to an increase in the force of contraction without a significant increase in intracellular Ca2+ concentration.[1][3] This mechanism is distinct from other inotropic agents like catecholamines or phosphodiesterase (PDE) inhibitors, which typically increase intracellular Ca2+ levels.[3]
Q2: Does this compound have any effect on heart rate (chronotropy)?
A2: No, this compound has been shown to elicit a positive inotropic effect with no significant chronotropic (heart rate) action.[1][2]
Q3: What is the effective concentration range for this compound in in vitro experiments?
A3: In isolated dog and rabbit ventricular muscles, this compound has been shown to elicit a positive inotropic effect in a concentration-dependent manner from 10⁻⁶ to 10⁻⁴ M.[1]
Q4: What is the effective dosage for this compound in in vivo experiments?
A4: In anesthetized dogs, intravenous administration of this compound at doses of 0.3-10 mg/kg increased the maximum rate of rise in left ventricular pressure (LVdP/dtmax) in a dose-dependent manner. A positive inotropic effect was observed at more than 0.3 mg/kg in normal dogs and 1 mg/kg in heart failure dogs.[2]
Q5: Is there a stereoisomeric difference in the inotropic effect of this compound?
A5: The enantiomers of this compound, (+)-SCH00013 and (-)-SCH00013, have been shown to elicit an equipotent positive inotropic effect in isolated guinea-pig papillary muscles.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable inotropic effect | Sub-optimal concentration of this compound: The concentration used may be too low to elicit a response. | Gradually increase the concentration of this compound in a stepwise manner, referring to the dose-response data in the tables below. |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored according to the manufacturer's instructions and prepare fresh solutions for each experiment. | |
| Experimental model variability: The response to this compound can vary between different animal models and tissue preparations. | Consider the species and tissue type being used and refer to literature for expected responses in that model. | |
| High variability in results | Inconsistent experimental conditions: Variations in temperature, pH, or perfusion rate can affect cardiac muscle contractility. | Standardize all experimental parameters and ensure they are maintained consistently across all experiments. |
| Pipetting errors: Inaccurate dilution of this compound can lead to inconsistent concentrations. | Calibrate pipettes regularly and use precise pipetting techniques to ensure accurate dilutions. | |
| Unexpected negative inotropic or toxic effects | Excessively high concentration: High concentrations of any compound can lead to off-target effects and toxicity. | Reduce the concentration of this compound and perform a full dose-response curve to identify the optimal therapeutic window. |
| Interaction with other compounds: Other substances in the experimental buffer or medium may be interacting with this compound. | Review all components of the experimental solution and consider potential interactions. If possible, test this compound in a simpler, defined buffer. |
Data Presentation
Table 1: In Vitro Dose-Response of this compound on Myocardial Contractility
| Concentration (M) | Species | Tissue Preparation | Observed Effect |
| 10⁻⁶ - 10⁻⁴ | Dog, Rabbit | Isolated ventricular muscles | Concentration-dependent positive inotropic effect[1] |
| 10⁻⁴ | Rabbit | Indo-1 loaded ventricular cardiomyocytes | 52% increase in systolic cell shortening[1] |
Table 2: In Vivo Dose-Response of this compound on Cardiac Function
| Dose (mg/kg, i.v.) | Animal Model | Parameter Measured | Observed Effect |
| 0.3 - 10 | Anesthetized Dogs | LVdP/dtmax | Dose-dependent increase[2] |
| > 0.3 | Normal Dogs | Inotropic effect | Positive inotropic effect[2] |
| > 1 | Heart Failure Dogs | Inotropic effect | Positive inotropic effect[2] |
Experimental Protocols
Protocol 1: Assessment of Inotropic Effect in Isolated Papillary Muscle
-
Tissue Preparation:
-
Euthanize the animal (e.g., guinea pig) according to approved institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Dissect the right ventricle to isolate a thin papillary muscle.
-
-
Experimental Setup:
-
Mount the papillary muscle vertically in a temperature-controlled organ bath containing oxygenated Krebs-Henseleit solution (37°C).
-
Attach one end of the muscle to a force transducer and the other to a fixed hook.
-
Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz).
-
-
Data Acquisition:
-
Allow the muscle to equilibrate for at least 60 minutes until a stable baseline contractile force is achieved.
-
Record baseline contractile parameters (e.g., developed tension, rate of tension development).
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
Record the steady-state contractile response at each concentration.
-
-
Data Analysis:
-
Express the change in contractile force as a percentage of the baseline value.
-
Construct a dose-response curve to determine the EC₅₀ of this compound.
-
Protocol 2: Measurement of Myofilament Ca2+ Sensitivity in Skinned Cardiac Fibers
-
Fiber Preparation:
-
Isolate cardiac muscle fibers and chemically "skin" them using a detergent (e.g., Triton X-100) to remove the cell membranes while leaving the myofilament structure intact.
-
-
Experimental Setup:
-
Mount a single skinned fiber between a force transducer and a length controller in a series of temperature-controlled baths with different concentrations of free Ca²⁺.
-
-
Data Acquisition:
-
Measure the steady-state isometric force generated by the fiber at each Ca²⁺ concentration.
-
-
Data Analysis:
-
Plot the normalized force as a function of the Ca²⁺ concentration.
-
Fit the data to the Hill equation to determine the pCa₅₀ (-log of the Ca²⁺ concentration required for half-maximal activation), which is a measure of myofilament Ca²⁺ sensitivity.
-
Repeat the procedure in the presence of various concentrations of this compound to determine its effect on pCa₅₀. An increase in pCa₅₀ indicates an increase in Ca²⁺ sensitivity.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a Ca2+ sensitizer.
Caption: Experimental workflow for assessing inotropic effect.
Caption: Troubleshooting decision tree for inotropic experiments.
References
- 1. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel Ca(2+) sensitizer with positive inotropic and no chronotropic action in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound: a novel Ca2+ sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 3rd communication: stereoselectivity of the enantiomers in cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SCH00013 Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to address solubility challenges encountered when working with the experimental compound SCH00013. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound for my in vitro experiments. What are the recommended solvents?
A1: this compound is known to have low aqueous solubility. For in vitro stock solutions, it is recommended to first attempt dissolving the compound in an organic solvent before further dilution in aqueous media. Commonly used organic solvents for compounds of this nature include Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF). It is crucial to prepare a high-concentration stock solution in the organic solvent and then dilute it to the final working concentration in your cell culture medium or buffer.
Q2: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final experimental setup?
A2: High concentrations of organic solvents can be toxic to cells. It is a standard practice to keep the final concentration of DMSO below 0.5% (v/v) in most cell-based assays, and ideally below 0.1%, to minimize any potential off-target effects. Always perform a vehicle control experiment (medium with the same concentration of the organic solvent) to assess the impact of the solvent on your experimental system.
Q3: After diluting my this compound stock solution into my aqueous buffer, I observe precipitation. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This indicates that the compound's solubility limit in the final buffer has been exceeded. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
Use a Surfactant or Co-solvent: The inclusion of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final buffer can help maintain the solubility of the compound.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If the pKa of this compound is known, adjusting the pH of the buffer may improve its solubility.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help redissolve small amounts of precipitate. However, be cautious about the thermal stability of this compound.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common solvents. It is highly recommended that researchers determine the precise solubility for their specific lot of the compound under their experimental conditions.
| Solvent | Approximate Solubility (mg/mL) | Molarity (mM) for a MW of XXX g/mol |
| DMSO | > 50 | > YYY |
| Ethanol | ~10 | ~ZZZ |
| DMF | > 30 | > WWW |
| PBS (pH 7.4) | < 0.1 | < AAA |
Note: The molecular weight (MW) and corresponding molarity calculations are placeholders and should be updated with the specific information for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need (10 mmol/L) * (1 L/1000 mL) * (XXX g/mol ) = ZZZ mg of this compound.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Serial Dilution for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of this compound in your cell culture medium or experimental buffer. For example, to achieve a final concentration of 10 µM in a 100 µL final assay volume, you could prepare a 1 mM intermediate solution by adding 1 µL of the 10 mM stock to 9 µL of medium.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your experimental wells. For the example above, you would add 1 µL of the 1 mM intermediate solution to 99 µL of medium in the well.
Visual Troubleshooting and Signaling Pathway Diagrams
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.
Hypothetical Signaling Pathway Modulated by this compound
Caption: A diagram illustrating a hypothetical signaling pathway inhibited by this compound.
Interpreting unexpected results in SCH00013 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH00013.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions.
Question: Why am I observing a weak or no positive inotropic effect of this compound on cardiac myocytes?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal pH | The Ca2+ sensitizing effect of this compound is pH-dependent, with significant effects observed at pH 7.2 to 7.4.[1] Ensure your experimental buffer is within this optimal pH range. |
| Inadequate Sarcomere Length | The positive inotropic effect of this compound is dependent on sarcomere length, being more significant at longer lengths.[1] Consider experimental conditions that mimic increased preload or stretching of the cardiac myocytes, which is in line with its mechanism of enhancing the Frank-Starling mechanism.[1][2][3][4][5] |
| Compound Degradation | Ensure the proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment. |
| Incorrect Concentration Range | The effective concentration range for this compound in isolated cardiomyocyte preparations is typically between 10⁻⁶ M and 10⁻⁴ M.[6] Verify your dilution calculations and ensure the final concentration is within this range. |
| Cell Health and Viability | Poor cell health can lead to a diminished response. Ensure your cardiac myocytes are healthy and viable before and during the experiment. |
Question: I am observing an unexpected negative inotropic effect with this compound. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Compound Concentration | At very high concentrations, some compounds can exhibit off-target effects or cellular toxicity, leading to a negative inotropic response. Perform a full dose-response curve to identify the optimal concentration range. |
| Cellular Toxicity | High concentrations of this compound or prolonged exposure could induce cytotoxicity. Assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay. |
| Experimental Artifact | Rule out any experimental errors, such as incorrect solution preparation or issues with the measurement apparatus. |
| Coronary Vasoconstriction (in whole heart models) | In isolated perfused heart models, potent coronary vasoconstriction can limit oxygen delivery and depress cardiac function, leading to a negative inotropic effect.[7] While this compound is not primarily a vasoconstrictor, this could be an unexpected off-target effect at high concentrations. |
Question: My dose-response curve for this compound is flat or shows a very shallow slope. What should I check?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Solubility Issues | Poor solubility of this compound in the experimental buffer can lead to an inaccurate concentration at the target site. Ensure the compound is fully dissolved. The use of a suitable solvent and appropriate formulation strategies can enhance solubility. |
| Inappropriate Experimental Model | The effect of this compound is highly dependent on the experimental context (e.g., sarcomere length).[1] The chosen model may not be sensitive enough to detect a dose-dependent effect. |
| Narrow Concentration Range | The tested concentration range may be too narrow and might be on the plateau of the dose-response curve.[8] Expand the range of concentrations tested to capture the full curve. |
| Assay Variability | High variability in the assay can mask a true dose-response relationship. Optimize the experimental protocol to reduce variability between replicates and experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel Ca2+ sensitizer.[1][6] Its primary mechanism is to increase the sensitivity of the myocardial contractile apparatus to calcium, leading to a positive inotropic (increased contractility) effect.[6][9] This action is achieved without a significant increase in intracellular Ca2+ transients.[6][9] The effect is more pronounced at longer sarcomere lengths, suggesting it enhances the Frank-Starling mechanism.[1]
Q2: Is there a difference in the activity of the enantiomers of this compound?
No, the enantiomers of this compound have been shown to be equipotent in their cardiovascular effects, including their positive inotropic effect and their modest negative chronotropic effect at higher concentrations.[10]
Q3: Does this compound have any effect on heart rate (chronotropic effect)?
This compound is characterized by its lack of a significant positive chronotropic effect.[1][6] Some studies have reported a modest negative chronotropic effect at higher concentrations, but this is not its primary action.[10]
Q4: Are there any known off-target effects of this compound?
At higher concentrations, this compound may have a moderate inhibitory effect on phosphodiesterase (PDE) III, which could contribute to its inotropic effect via a cAMP-dependent mechanism.[6][10]
Experimental Protocols
1. Assessment of Inotropic Effect in Isolated Cardiac Myocytes
-
Cell Preparation: Isolate ventricular cardiomyocytes from a suitable animal model (e.g., rabbit, dog) using established enzymatic digestion protocols.[6][11]
-
Loading with Calcium Indicator (Optional): For simultaneous measurement of intracellular calcium, load the myocytes with a fluorescent calcium indicator like Indo-1 AM.[6]
-
Experimental Setup: Place the isolated myocytes in a perfusion chamber on the stage of an inverted microscope equipped for cell shortening and fluorescence measurements.[12][13]
-
Perfusion: Perfuse the cells with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature (e.g., 37°C).
-
Stimulation: Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz).
-
Data Acquisition: Record baseline cell shortening (contractility) and intracellular Ca2+ transients.
-
This compound Application: Introduce this compound into the perfusion solution at concentrations ranging from 10⁻⁶ to 10⁻⁴ M.[6]
-
Data Analysis: Measure the changes in cell shortening amplitude and Ca2+ transient parameters in the presence of this compound compared to baseline.
2. Measurement of Ca2+ Sensitivity in Skinned Cardiac Muscle Fibers
-
Fiber Preparation: Prepare skinned cardiac muscle fibers from ventricular tissue. This process removes the cell membrane, allowing for direct control of the intracellular environment.
-
Experimental Setup: Mount the skinned fibers between a force transducer and a motor to measure force development at controlled sarcomere lengths.
-
Solutions: Prepare a series of activating solutions with varying Ca2+ concentrations and a relaxing solution (low Ca2+). Maintain a constant pH, typically between 7.2 and 7.4.[1]
-
Experimental Protocol:
-
Set the sarcomere length. The Ca2+ sensitizing effect of this compound is more significant at longer sarcomere lengths.[1]
-
Expose the fiber to the relaxing solution.
-
Sequentially expose the fiber to activating solutions with increasing Ca2+ concentrations to generate a baseline force-pCa (-log[Ca2+]) relationship.
-
Repeat the process in the presence of this compound in the activating solutions.
-
-
Data Analysis: Compare the force-pCa curves in the absence and presence of this compound. A leftward shift in the curve indicates an increase in Ca2+ sensitivity.
Visualizations
Caption: Mechanism of action of this compound as a Ca2+ sensitizer.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound, a novel Ca(2+) sensitizer with positive inotropic and no chronotropic action in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Physiology | Frank-Starling Mechanism [cvphysiology.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Frank–Starling law - Wikipedia [en.wikipedia.org]
- 5. Physiology, Frank Starling Law - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the negative inotropic action of leukotrienes C4 and D4 on isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-Finding when the Target Dose Is on a Plateau of a Dose-Response Curve: Comparison of Fully Sequential Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of this compound: a novel Ca2+ sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 3rd communication: stereoselectivity of the enantiomers in cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-Imaging Method to Assay the Contractile Mechanical Output of Micropatterned Human iPSC-Derived Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Off-Target Effects of SCH00013
Welcome to the technical support center for researchers utilizing SCH00013. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the compound's weak phosphodiesterase III (PDE3) inhibitory action in your experiments. By understanding and accounting for this off-target effect, you can ensure the accurate interpretation of your results regarding this compound's primary mechanism as a Ca2+ sensitizer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what is its known off-target activity?
A1: this compound is a novel Ca2+ sensitizer that enhances the sensitivity of myofilaments to calcium, leading to a positive inotropic effect without significantly altering intracellular Ca2+ transients.[1][2] This makes it a promising agent for conditions like congestive heart failure. However, it is also known to possess a weak inhibitory action on phosphodiesterase III (PDE3).[1]
Q2: Why is it important to control for the weak PDE3 inhibitory action of this compound?
A2: PDE3 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which can independently produce positive inotropic and vasodilatory effects. This can confound the interpretation of experiments aiming to elucidate the specific effects of Ca2+ sensitization by this compound. Differentiating between these two mechanisms is crucial for accurately understanding the compound's pharmacological profile.
Q3: What are the general strategies to differentiate between on-target Ca2+ sensitization and off-target PDE3 inhibition?
A3: Key strategies include:
-
Dose-response curves: Establishing a concentration range where Ca2+ sensitization is observed without significant PDE3 inhibition.
-
Using control compounds: Employing a selective PDE3 inhibitor and a pure Ca2+ sensitizer (if available) to dissect the observed effects.
-
Measuring downstream signaling molecules: Quantifying intracellular cAMP levels to directly assess the extent of PDE3 inhibition.
-
Selectivity profiling: Testing this compound against a panel of PDE enzymes to confirm its relative selectivity.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Ambiguous Inotropic Effects - Is it Ca2+ Sensitization or PDE3 Inhibition?
Symptoms:
-
You observe a positive inotropic effect in your cardiac muscle preparation, but you are unsure of the underlying mechanism.
-
Your results are difficult to reconcile with a pure Ca2+ sensitization model.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous inotropic effects.
Quantitative Data Summary (Hypothetical Data):
| Concentration of this compound | Inotropic Effect (% Increase in Contractility) | Intracellular cAMP (pmol/mg protein) |
| 10 nM | 15% | 2.5 ± 0.3 |
| 100 nM | 45% | 3.1 ± 0.4 |
| 1 µM | 60% | 8.9 ± 1.2 |
| 10 µM | 65% | 25.6 ± 3.1 |
| Selective PDE3 Inhibitor (e.g., 1 µM Milrinone) | 70% | 30.2 ± 3.5 |
| Vehicle Control | 0% | 2.2 ± 0.2 |
Interpretation: In this hypothetical example, a significant inotropic effect is observed at 100 nM this compound with only a minor increase in cAMP. The substantial rise in cAMP at 1 µM and 10 µM suggests that PDE3 inhibition is contributing to the effect at these higher concentrations. The recommended experimental range to study pure Ca2+ sensitization would therefore be below 1 µM.
Issue 2: Unexpected Vasodilation in Vascular Smooth Muscle Preparations
Symptoms:
-
You observe vasodilation in your experiments, which is not a typical direct effect of Ca2+ sensitizers in vascular tissue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected vasodilation.
Quantitative Data Summary (Hypothetical IC50 Values):
| PDE Isoform | This compound IC50 (µM) |
| PDE1 | > 100 |
| PDE2 | > 100 |
| PDE3 | 15 |
| PDE4 | > 100 |
| PDE5 | > 100 |
Experimental Protocols
Protocol 1: In Vitro PDE Activity Assay (Radiometric)
This protocol allows for the direct measurement of the inhibitory effect of this compound on PDE3 activity.
Materials:
-
Purified recombinant PDE3 enzyme
-
This compound and a known selective PDE3 inhibitor (e.g., Milrinone)
-
³H-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified PDE3 enzyme, and varying concentrations of this compound or the control inhibitor.
-
Initiate Reaction: Add ³H-cAMP to the reaction mixture to a final concentration below the Km of the enzyme for cAMP.
-
Incubation: Incubate at 30°C for a predetermined time, ensuring less than 20% of the substrate is hydrolyzed.
-
Terminate Reaction: Stop the reaction by boiling the samples for 1 minute.
-
Convert AMP to Adenosine: Add snake venom nucleotidase to convert the ³H-AMP product to ³H-adenosine.
-
Separate Substrate and Product: Add the anion-exchange resin, which binds the unreacted ³H-cAMP, and centrifuge.
-
Quantify Product: Transfer an aliquot of the supernatant (containing ³H-adenosine) to a scintillation vial, add scintillation fluid, and measure radioactivity.
-
Calculate IC50: Plot the percentage of PDE3 inhibition versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular cAMP (ELISA-based)
This protocol measures changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., cardiac myocytes, vascular smooth muscle cells)
-
This compound, a known PDE3 inhibitor, and a vehicle control
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during lysis
-
Cell lysis buffer
-
Commercially available cAMP ELISA kit
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound, a positive control (e.g., a known adenylyl cyclase activator like forskolin or a PDE inhibitor), and a vehicle control for a specified time.
-
Cell Lysis: Aspirate the media and lyse the cells with a lysis buffer containing a broad-spectrum PDE inhibitor like IBMX to prevent cAMP degradation.
-
Perform ELISA: Follow the manufacturer's instructions for the cAMP ELISA kit. This typically involves adding the cell lysates to a plate pre-coated with a cAMP antibody, followed by the addition of a horseradish peroxidase (HRP)-linked cAMP conjugate and a substrate.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify cAMP: Calculate the cAMP concentration in each sample based on a standard curve generated with known amounts of cAMP.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound's primary action.
Caption: Signaling pathway of this compound's off-target action.
References
Managing potential hypotensive effects of SCH00013 in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential hypotensive effects of SCH00013 during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel calcium sensitizer. Its primary mechanism of action is to enhance the sensitivity of the cardiac contractile machinery to calcium, leading to a positive inotropic effect (increased force of heart muscle contraction) without a significant change in heart rate (chronotropic effect).[1] This makes it a potential therapeutic agent for heart failure.
Q2: Is hypotension a known side effect of this compound in in vivo studies?
A2: Yes, hypotension has been observed as a side effect of this compound in in vivo animal studies. In anesthetized dogs, intravenous administration of this compound at doses of 3 mg/kg and higher resulted in a decrease in blood pressure.[1]
Q3: What is the suspected mechanism of this compound-induced hypotension?
A3: While the primary action of this compound is on cardiac muscle, the hypotensive effect is likely due to vasodilation (widening of blood vessels). The exact mechanism for this compound-induced vasodilation is not fully elucidated. However, it is hypothesized to be similar to other calcium sensitizers like levosimendan, which can cause vasodilation by opening potassium channels in vascular smooth muscle cells and potentially by directly affecting contractile or regulatory proteins, leading to calcium desensitization and muscle relaxation.[2]
Troubleshooting Guide: Managing Hypotension During this compound Administration
This guide provides a step-by-step approach to address hypotension observed during your experiments.
Issue: A significant drop in blood pressure is observed following the administration of this compound.
1. Immediate Assessment and Stabilization:
-
Confirm Hypotension: Ensure the blood pressure reading is accurate. Re-measure if necessary. A mean arterial pressure (MAP) below 60 mmHg is generally considered hypotensive in small animals and warrants intervention.
-
Check Vital Signs: Monitor heart rate, respiratory rate, and oxygen saturation.
-
Reduce or Pause Infusion: If this compound is being administered via continuous infusion, reduce the rate or temporarily pause the infusion.
-
Fluid Resuscitation: Administer an intravenous bolus of a balanced isotonic crystalloid solution (e.g., Lactated Ringer's solution or 0.9% saline) to increase intravascular volume. A typical starting dose is 10-20 mL/kg administered over 15-30 minutes.
2. Pharmacological Intervention (if hypotension persists):
-
Vasopressor Support: If fluid resuscitation is insufficient, consider the use of a vasopressor. Phenylephrine, a selective alpha-1 adrenergic receptor agonist, can be administered as a bolus (e.g., 1-3 µg/kg IV) or a constant rate infusion to increase systemic vascular resistance.
-
Inotropic Support: In cases of severe cardiac depression contributing to hypotension, a positive inotrope like dobutamine may be considered.
3. Prophylactic Measures for Future Experiments:
-
Dose Adjustment: Based on the data below, consider using a lower dose of this compound if the primary experimental endpoint can still be achieved.
-
Slower Administration: Administer this compound more slowly to allow for physiological compensation.
-
Pre-hydration: Ensure animals are adequately hydrated before this compound administration.
Quantitative Data: Dose-Dependent Hypotensive Effect of this compound
The following table summarizes the observed effects of intravenous this compound on mean arterial pressure (MAP) in anesthetized dogs.
| Dose of this compound (mg/kg, i.v.) | Change in Mean Arterial Pressure (MAP) |
| 0.3 | No significant change |
| 1.0 | No significant change |
| 3.0 | Decrease |
| 10.0 | Significant Decrease |
Data adapted from a study in anesthetized dogs.[1]
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Monitoring in a Rodent Model
This protocol outlines a standard method for invasive blood pressure monitoring in anesthetized rodents during the administration of a cardiotonic agent like this compound.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical platform with temperature control
-
Surgical instruments
-
Catheter (e.g., Millar Mikro-Tip pressure catheter or fluid-filled PE-50 tubing)
-
Pressure transducer
-
Data acquisition system
-
Heparinized saline (10-20 U/mL)
-
This compound solution
Procedure:
-
Anesthesia: Anesthetize the animal and ensure a stable plane of anesthesia is maintained throughout the procedure. Monitor vital signs.
-
Surgical Preparation: Surgically expose the carotid artery.
-
Catheterization: Carefully insert the catheter into the carotid artery and advance it to the aortic arch. Secure the catheter in place.
-
Transducer Connection: Connect the catheter to the pressure transducer, which is linked to the data acquisition system.
-
Baseline Recording: Allow the animal to stabilize for at least 20-30 minutes and record baseline blood pressure and heart rate.
-
This compound Administration: Administer this compound intravenously at the desired dose and rate.
-
Continuous Monitoring: Continuously monitor and record blood pressure and heart rate throughout the experiment.
-
Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Visualizations
References
- 1. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 2nd communication: in vivo cardiovascular effects and bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levosimendan, a calcium sensitizer in cardiac muscle, induces relaxation in coronary smooth muscle through calcium desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of SCH00013 in different experimental buffers
This technical support center provides guidance on the stability of the small molecule inhibitor SCH00013 in various experimental buffers. Since publicly available stability data for this compound is limited, this guide offers general best practices and troubleshooting advice applicable to many small molecules used in research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles.[1][2]
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability.[1] Some plastics may leach contaminants, or the compound may adsorb to the container's surface. For long-term storage, amber glass vials or polypropylene tubes that are known to be inert are advisable.[1]
Q4: What is the recommended way to prepare and store a stock solution of this compound?
For most small molecules, stock solutions can be prepared in an organic solvent like DMSO and stored at -20°C or -80°C for up to 3-6 months.[2][3][4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[2][4] Aqueous solutions are generally less stable and should be prepared fresh before each experiment.[3]
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of compound activity.
This is a common issue often arising from the degradation of the small molecule in solution.[1]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Assess Stock Solution Integrity: If you suspect your stock solution has degraded, a simple stability test can be performed. Prepare a fresh stock solution and compare its performance in your assay to the old stock.
-
Optimize Storage Conditions: Review your storage procedures. Ensure the compound is stored at the correct temperature, protected from light, and in an appropriate solvent and container.[1]
| Potential Cause | Suggested Solution(s) |
| Compound Degradation | - Prepare fresh stock and working solutions. - Aliquot stock solutions to avoid freeze-thaw cycles.[2][4] - Store at -80°C for long-term stability.[4] |
| Precipitation | - Ensure the compound is fully dissolved in the stock solution. - Do not exceed the solubility limit in aqueous buffers. - The final concentration of DMSO in culture medium should typically be below 0.1%.[4] |
| Incorrect Concentration | - Verify calculations and pipetting accuracy. - If possible, confirm the concentration of the stock solution spectrophotometrically. |
| Buffer Incompatibility | - Test the stability of this compound in your specific experimental buffer (see Experimental Protocols). - Be aware that buffer components can sometimes interact with the compound. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in an Aqueous Buffer
This protocol provides a general method to assess the stability of this compound in a specific aqueous buffer over a short period.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the experimental buffer.
-
Incubation: Aliquot the working solution into separate tubes for each time point and temperature. Incubate at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one tube from each temperature.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Note: This table is a template. Actual results will vary depending on the compound and buffer system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway where this compound acts as a MEK inhibitor.
Caption: A generalized workflow for a typical in vitro cell-based assay.
References
Technical Support Center: Refining Experimental Design for SCH00013 Cardiac Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing cardiac studies involving the novel Ca2+ sensitizer, SCH00013.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cardiac muscle?
A1: this compound is a novel Ca2+ sensitizer that enhances the sensitivity of the cardiac myofilaments to calcium. This action leads to a positive inotropic effect, meaning it increases the force of myocardial contraction, without significantly altering the heart rate (chronotropic effect).[1][2] It achieves this by modulating the interaction between calcium and the troponin complex.
Q2: What are the expected inotropic effects of this compound on cardiomyocytes?
A2: In vitro studies on rabbit ventricular cardiomyocytes have shown that this compound can significantly increase systolic cell shortening. For instance, a concentration of 10⁻⁴ M increased systolic cell shortening by 52% above the baseline.[3] This effect is achieved with only an insignificant increase in the systolic calcium fluorescence ratio, highlighting its role as a Ca2+ sensitizer rather than a Ca2+ mobilizer.[1][3]
Q3: Does this compound have any off-target effects on cardiac ion channels?
A3: While this compound's primary action is on myofilament Ca2+ sensitivity, it is crucial to consider potential off-target effects on cardiac ion channels, which can influence the overall electrophysiological profile of the compound. A comprehensive cardiac ion channel selectivity profile is recommended to assess any unintended interactions.[4][5][6]
Q4: What is the stability of this compound in cell culture media?
A4: The stability of small molecules like this compound in cell culture media can be influenced by factors such as pH, temperature, and media components.[2][6][7][8][9] It is advisable to prepare fresh stock solutions and dilute them to the final working concentration immediately before each experiment to minimize degradation. For long-term experiments, replenishing the media with a freshly prepared compound at regular intervals should be considered.[8]
Troubleshooting Guides
Inconsistent or No Inotropic Response to this compound
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in culture medium immediately before use. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Concentrations in the range of 10⁻⁶ to 10⁻⁴ M have been shown to be effective in previous studies.[3] |
| Poor Cell Health | Ensure cardiomyocytes are healthy and beating synchronously before starting the experiment. Visually inspect cells for signs of stress or damage. Use a viability assay (e.g., Trypan Blue or a fluorescence-based assay) to confirm cell health. |
| Assay System Variability | Calibrate and validate your contractility measurement system. If using video-based analysis, ensure consistent lighting and focus. For impedance-based systems, confirm proper electrode contact and baseline stability.[4][10][11][12][13] |
| Presence of Antagonistic Substances | Be aware that certain substances, like carbachol, can partially inhibit the positive inotropic effect of this compound.[3] Ensure your culture medium and supplements do not contain compounds that could interfere with this compound's mechanism of action. |
High Variability in Cardiomyocyte Hypertrophy Data
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform cell seeding density across all wells or dishes. Variations in cell density can affect the hypertrophic response. |
| Serum Batch Variability | If using serum-containing media, be aware that different serum batches can have varying effects on cardiomyocyte growth and hypertrophy. It is recommended to test a new batch of serum before use in critical experiments or to use a serum-free, chemically defined medium. |
| Subjective Measurement of Cell Size | Utilize automated or semi-automated image analysis software to quantify cardiomyocyte cell surface area or volume for a more objective measurement. Staining with markers like α-actinin can help delineate cell borders.[14] |
| Variability in Protein Synthesis Measurement | When using radiolabeled amino acid incorporation assays (e.g., [3H]-leucine), ensure consistent incubation times and thorough washing steps to remove unincorporated label.[15][16][17] For Western blot analysis of hypertrophic markers, ensure equal protein loading.[18][19][20] |
| Inappropriate Time Points for Analysis | The hypertrophic response is a dynamic process. Conduct a time-course experiment to identify the optimal time point for observing changes in hypertrophic markers following this compound treatment. |
Quantitative Data Summary
Table 1: Effect of this compound on Cardiomyocyte Contractility
| Concentration (M) | Animal Model | Parameter | % Change from Baseline | Reference |
| 10⁻⁴ | Rabbit | Systolic Cell Shortening | +52% | [3] |
| 10⁻⁴ | Rabbit | Systolic Fluorescence Ratio (Ca²⁺) | +15% (insignificant) | [3] |
| 10⁻⁶ - 10⁻⁴ | Dog | Inotropic Effect | Concentration-dependent increase | [3] |
| 10⁻⁶ - 10⁻⁴ | Rabbit | Inotropic Effect | Concentration-dependent increase | [3] |
Note: The following tables for hypertrophic and fibrotic markers are based on general findings in cardiac hypertrophy and fibrosis research, as specific quantitative data for this compound in these areas is limited in the currently available search results. These markers are commonly used to assess these processes and can be adapted for studies with this compound.
Table 2: Commonly Assessed Markers for Cardiomyocyte Hypertrophy
| Marker | Method of Detection | Expected Change with Pro-hypertrophic Stimulus |
| Cell Size / Surface Area | Microscopy with image analysis | Increase |
| Protein Synthesis ([³H]-leucine incorporation) | Scintillation counting | Increase |
| Atrial Natriuretic Peptide (ANP) | qPCR, Western Blot, ELISA | Increase |
| Brain Natriuretic Peptide (BNP) | qPCR, Western Blot, ELISA | Increase |
| β-Myosin Heavy Chain (β-MHC) | qPCR, Western Blot | Increase |
Table 3: Commonly Assessed Markers for Cardiac Fibroblast Activation and Fibrosis
| Marker | Cell Type | Method of Detection | Expected Change with Pro-fibrotic Stimulus |
| α-Smooth Muscle Actin (α-SMA) | Cardiac Fibroblasts | Western Blot, Immunofluorescence | Increase |
| Collagen Type I | Cardiac Fibroblasts | qPCR, Western Blot, Sirius Red Staining | Increase |
| Collagen Type III | Cardiac Fibroblasts | qPCR, Western Blot, Sirius Red Staining | Increase |
| Fibronectin | Cardiac Fibroblasts | qPCR, Western Blot | Increase |
Experimental Protocols
Protocol: Assessment of Cardiomyocyte Hypertrophy
-
Cell Culture: Plate neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on appropriate culture plates.
-
Treatment: After allowing cells to adhere and establish a baseline, treat with various concentrations of this compound or a positive control (e.g., phenylephrine, endothelin-1). Include a vehicle control group.
-
Cell Size Measurement:
-
After the desired incubation period (e.g., 48 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin or cardiac troponin T) and a nuclear stain (e.g., DAPI).
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to measure the surface area of individual cardiomyocytes.
-
-
Protein Synthesis Assay ([³H]-leucine incorporation):
-
During the last 4-24 hours of treatment, add [³H]-leucine to the culture medium.
-
Wash the cells thoroughly with ice-cold PBS to remove unincorporated [³H]-leucine.
-
Precipitate the proteins with trichloroacetic acid (TCA).
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Normalize to total protein content.[15][16]
-
-
Hypertrophic Marker Expression (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against hypertrophic markers (e.g., ANP, BNP, β-MHC) and a loading control (e.g., GAPDH).
-
Incubate with a corresponding secondary antibody and detect the signal using a chemiluminescence-based method.[1][18][19][21]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for assessing cardiomyocyte hypertrophy.
Caption: Troubleshooting logic for inconsistent inotropic response.
References
- 1. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Cardiomyocyte Impedance Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cardiac Troponin I-Interacting Kinase Affects Cardiomyocyte S-Phase Activity but Not Cardiomyocyte Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ncardia.com [ncardia.com]
- 11. Contractility | Axion Biosystems [axionbiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanobiology Assays with Applications in Cardiomyocyte Biology and Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation of myosin light chain kinase: a cellular mechanism for Ca2+ desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reduction of protein synthesis and statin-induced cardiomyocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of catecholamines on protein synthesis in cardiac myocytes and perfused hearts isolated from adult rats. Stimulation of translation is mediated through the alpha 1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Relationship between cardiomyocyte protein synthesis and cell viability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Addressing Variability in Animal Responses to SCH00013
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential variability in animal responses during preclinical studies with SCH00013. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel cardiotonic agent that acts primarily as a Ca++ sensitizer.[1][2] Its main mechanism is to increase the sensitivity of myofibrils to calcium, leading to a positive inotropic (contractility-enhancing) effect on cardiac muscle.[1][3] At higher concentrations, it may also have a moderate contribution from a cAMP-dependent mechanism.[1] Unlike many other cardiotonic agents, this compound does not exhibit chronotropic (heart rate-altering) activity.[1][3][4]
Q2: In which animal species has this compound been studied?
A2: this compound has been investigated in several mammalian species, including dogs, rabbits, and guinea pigs, primarily in the context of its cardiovascular effects.[1][5]
Q3: What are the reported cardiovascular effects of this compound in vivo?
A3: In vivo studies in anesthetized dogs have shown that intravenous administration of this compound dose-dependently increases the maximum rate of rise in left ventricular pressure (LVdP/dtmax) without altering heart rate. At higher doses (3 mg/kg and above), a decrease in blood pressure has been observed.[5] Oral administration in conscious dogs also produced a dose-dependent increase in LVdP/dtmax with no change in heart rate.[5]
Q4: Does this compound have good oral bioavailability?
A4: Yes, studies in dogs have indicated that this compound has a notably high oral bioavailability, with the area under the plasma concentration-time curve (AUC) being nearly identical for oral and intravenous administration.[3]
Q5: Is there a stereoselectivity in the action of this compound enantiomers?
A5: No, the enantiomers of this compound have been shown to be equipotent in their positive inotropic effects and their inhibitory effects on phosphodiesterase (PDE) III activity. This suggests that the cardiovascular effects of this compound are due to the equal contribution of both enantiomers.[5]
Troubleshooting Guide: Addressing Variability in Experimental Outcomes
Variability in animal responses is a common challenge in preclinical research. This guide provides a structured approach to troubleshooting inconsistent results when working with this compound.
Issue 1: High Variability in Cardiovascular Responses (e.g., LVdP/dtmax, Blood Pressure)
| Potential Cause | Troubleshooting Steps |
| Animal-Related Factors | - Species/Strain: Ensure the same species and strain are used across all experimental groups. Different strains can have varying sensitivities to cardiovascular drugs.[6][7] - Sex and Age: Use animals of the same sex and a consistent age range, as these factors can influence drug metabolism and cardiovascular physiology.[8] - Health Status: Only use healthy animals and ensure consistent acclimatization periods. Underlying health issues can significantly alter drug responses. |
| Formulation and Administration | - Poor Solubility: this compound's solubility characteristics are not widely published, but poor solubility is a common issue for novel compounds. Ensure the formulation is appropriate and consistent. Consider using solubilizing agents or different vehicle systems if precipitation is observed.[9][10] - Inconsistent Dosing: Verify the accuracy of dosing calculations and administration techniques. For oral gavage, ensure proper placement to avoid variability in absorption. For intravenous administration, ensure the injection rate is consistent. |
| Experimental Protocol | - Anesthesia: If using anesthesia, ensure the type, depth, and duration are consistent, as anesthetics can have significant cardiovascular effects. - Surgical Procedures: For invasive cardiovascular monitoring, ensure surgical procedures are standardized to minimize variability in physiological stress.[11][12] - Environmental Factors: Maintain consistent temperature, humidity, and light-dark cycles in the animal housing facility. |
Issue 2: Inconsistent Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | - Precipitation: If this compound precipitates out of the vehicle, it will lead to inconsistent dosing. Visually inspect the formulation for any particulate matter before administration.[13] - Vehicle Effects: The chosen vehicle can affect absorption and distribution. Conduct a small pilot study with different vehicles to determine the optimal formulation for consistent bioavailability.[10] |
| Administration Technique | - Oral Gavage: Ensure the gavage needle is correctly placed in the stomach to avoid deposition in the esophagus, which can lead to variable absorption. - Intravenous Injection: Administer the dose at a consistent rate to avoid rapid changes in plasma concentration that could affect distribution and clearance. |
| Sample Collection and Processing | - Timing: Adhere to a strict and consistent schedule for blood sample collection. - Anticoagulant: Use the same anticoagulant for all samples. - Storage: Process and store plasma samples consistently to prevent degradation of the compound. |
Data Presentation
Table 1: Summary of In Vivo Cardiovascular Effects of this compound in Dogs
| Administration Route | Dose Range | Effect on LVdP/dtmax | Effect on Heart Rate | Effect on Blood Pressure |
| Intravenous (Anesthetized) | 0.3 - 10 mg/kg | Dose-dependent increase | No change | Decrease at ≥ 3 mg/kg |
| Oral (Conscious) | 1 - 10 mg/kg | Dose-dependent increase | No change | Not specified |
Data synthesized from in vivo studies in dogs.
Table 2: Common Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Considerations |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG 400) to increase solubility. | Simple to prepare. | Potential for vehicle-induced toxicity at higher concentrations. |
| pH Adjustment | Modifying the pH of the vehicle to ionize the compound and increase its aqueous solubility. | Effective for ionizable compounds. | Risk of precipitation upon injection into physiological pH.[10][13] |
| Surfactants | Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug. | Can significantly increase solubility. | Potential for hypersensitivity reactions with certain surfactants. |
| Cyclodextrins | Using cyclodextrins to form inclusion complexes with the drug, enhancing its solubility. | Generally well-tolerated. | Can be a more complex and costly formulation. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate. | Improves dissolution rate and bioavailability.[14] | Requires specialized equipment for preparation and characterization. |
Experimental Protocols
Protocol 1: General Protocol for Intravenous Administration and Cardiovascular Monitoring in Anesthetized Rats
Disclaimer: This is a general protocol and should be adapted and optimized for specific experimental needs and institutional guidelines.
-
Animal Preparation:
-
Acclimatize male Wistar rats (250-300g) for at least one week under standard laboratory conditions.
-
Fast animals overnight with free access to water before the experiment.
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
-
-
Surgical Preparation:
-
Place the anesthetized rat on a heating pad to maintain body temperature.
-
Perform a tracheotomy to ensure a patent airway.
-
Catheterize the jugular vein for intravenous drug administration.
-
Catheterize the carotid artery and connect it to a pressure transducer for blood pressure and heart rate monitoring.
-
Insert a pressure-volume catheter into the left ventricle via the right carotid artery for measurement of LVdP/dtmax and other hemodynamic parameters.[12]
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG 400, 50% saline). The final formulation should be sterile-filtered.
-
Administer the desired dose of this compound or vehicle control intravenously as a bolus or slow infusion.
-
-
Data Acquisition:
-
Allow for a stabilization period after surgical preparation before administering the compound.
-
Record baseline cardiovascular parameters for at least 30 minutes.
-
Continuously record cardiovascular parameters for a defined period after drug administration.
-
-
Data Analysis:
-
Analyze the recorded data to determine the effects of this compound on heart rate, blood pressure, and LVdP/dtmax.
-
Compare the responses between the treated and vehicle control groups using appropriate statistical methods.
-
Mandatory Visualizations
References
- 1. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of this compound: a novel Ca2+ sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel Ca(2+) sensitizer with positive inotropic and no chronotropic action in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 3rd communication: stereoselectivity of the enantiomers in cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. hopkinsmedicine.org [hopkinsmedicine.org]
- 13. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
Best practices for long-term storage of SCH00013
Welcome to the technical support center for SCH00013. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage and use of this compound, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cardiotonic agent that functions as a Ca++ sensitizer.[1][2] Its chemical name is 4,5-dihydro-6-[1-[2-hydroxy-2-(4-cyanophenyl)ethyl]-1,2,5,6-tetrahydropyrido-4-yl]pyridazin-3(2H)-one, and its CAS number is 217963-18-3.[1] It primarily acts by increasing the sensitivity of cardiac muscle fibers to calcium, thereby enhancing myocardial contractility.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound enhances the sensitivity of the myofilaments to Ca2+, which means that it allows for a greater contractile force at a given concentration of intracellular calcium.[2][3] This effect is primarily mediated through its interaction with cardiac troponin C (cTnC), a key protein in the regulation of muscle contraction.[1][2][3] By stabilizing the Ca2+-bound state of troponin C, this compound facilitates the interaction between actin and myosin, the fundamental components of muscle contraction. At higher concentrations, there may be a modest contribution from a cAMP-dependent mechanism.[2]
Q3: What are the primary research applications for this compound?
A3: this compound is primarily used in cardiovascular research, particularly in studies related to heart failure.[3][4] Its ability to increase cardiac contractility without significantly increasing heart rate makes it a valuable tool for investigating potential therapeutic strategies for congestive heart failure.[2][3]
Long-Term Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure the reproducibility of experimental results.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | Room Temperature | Varies by supplier | Store in a dry, well-ventilated place. Avoid exposure to heat and direct sunlight. |
| -20°C | Up to 1 year | Recommended for longer-term stability. | |
| -80°C | Up to 2 years | Ideal for archival purposes. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 2 years | Preferred for long-term storage of solutions. |
Data is compiled from supplier recommendations and general best practices for similar compounds.
Handling Guidelines
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.
-
Hygienic Practices: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
-
Incompatible Materials: Avoid strong oxidizing agents.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected positive inotropic effect in in vitro muscle preparations.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that this compound has been stored correctly according to the recommendations above. If the compound is old or has been stored improperly, consider using a fresh batch. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
-
-
Possible Cause 2: Incorrect Solution Preparation.
-
Solution: Verify the calculations for the concentration of your stock and working solutions. Ensure that the solvent (e.g., DMSO) is of high purity and that the final concentration of the solvent in the experimental buffer is low (typically <0.1%) and consistent across all experimental groups.
-
-
Possible Cause 3: Suboptimal Experimental Conditions.
Issue 2: Solubility problems when preparing aqueous working solutions.
-
Possible Cause 1: Low Aqueous Solubility.
-
Solution: this compound has low solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. For the final working solution, dilute the DMSO stock in the aqueous experimental buffer. It may be necessary to vortex or sonicate briefly to ensure complete dissolution.
-
-
Possible Cause 2: Precipitation upon Dilution.
-
Solution: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer with vigorous stirring to prevent localized high concentrations that can lead to precipitation. If precipitation still occurs, you may need to lower the final concentration of this compound or slightly increase the percentage of DMSO in the final solution (while being mindful of its effects on the biological preparation).
-
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.2438 mg of this compound (Molecular Weight = 324.38 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but be cautious of potential degradation with excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
In Vitro Assessment of this compound on Cardiac Muscle Contractility
This protocol provides a general framework for assessing the effect of this compound on isolated cardiac muscle preparations (e.g., papillary muscles or trabeculae).
-
Materials:
-
Isolated cardiac muscle preparation
-
Organ bath system with force transducer and data acquisition software
-
Krebs-Henseleit solution (or other suitable physiological buffer), maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Agonists for inducing contraction (e.g., isoproterenol)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Mount the isolated cardiac muscle preparation in the organ bath containing oxygenated physiological buffer at a stable temperature.
-
Allow the muscle to equilibrate under a preload tension for a defined period (e.g., 60 minutes), with regular changes of the buffer.
-
Record baseline contractile parameters (e.g., developed force, rate of contraction, rate of relaxation).
-
Introduce this compound to the bath in a cumulative concentration-response manner (e.g., 10⁻⁸ M to 10⁻⁵ M). Allow the muscle to stabilize at each concentration before recording the contractile response.
-
As a control, perform a parallel experiment with the vehicle (DMSO) at the same cumulative volumes.
-
Data Analysis: Express the change in contractile force as a percentage of the baseline or a maximal response to a standard agonist. Plot the concentration-response curve and calculate the EC50 value for this compound.
-
Visualizations
Signaling Pathway of Cardiac Muscle Contraction and the Action of this compound
References
- 1. Binding of calcium and magnesium to human cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetic cycle of cardiac troponin C: calcium binding and dissociation at site II trigger slow conformational rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of Cardiac Troponin C (TNNC1): Implications for Heart Failure, Cardiomyopathies, and Troponin Modulating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
Validation & Comparative
A Comparative Efficacy Analysis of SCH00013 and Levosimendan in Heart Failure
An objective guide for researchers, scientists, and drug development professionals on the current state of two inotropic agents.
This guide provides a comprehensive comparison of SCH00013, a novel investigational calcium sensitizer, and levosimendan, an established inodilator, for the treatment of heart failure. While levosimendan has been extensively studied in clinical trials and is used in clinical practice in many countries, this compound remains in the preclinical phase of development. This comparison, therefore, juxtaposes preclinical findings for this compound with robust clinical data for levosimendan, offering a perspective on their potential and established therapeutic profiles.
Mechanism of Action
Both this compound and levosimendan are classified as calcium sensitizers, enhancing cardiac contractility without significantly increasing intracellular calcium concentrations, a mechanism that distinguishes them from traditional inotropes like catecholamines and phosphodiesterase (PDE) III inhibitors.[1]
This compound: This novel agent acts as a Ca2+ sensitizer, moderately increasing the inotropic effect without substantial alterations in Ca2+ transients.[1] It exhibits a weak PDE III inhibitory action and does not have a positive chronotropic effect.[1][2] Its primary mechanism involves increasing the sensitivity of the myofilaments to calcium.[1]
Levosimendan: Levosimendan's dual mechanism of action involves calcium sensitization and the opening of ATP-sensitive potassium (K-ATP) channels.[3][4] It binds to cardiac troponin C in a calcium-dependent manner, enhancing contractility during systole.[3][4][5] The opening of K-ATP channels in vascular smooth muscle leads to vasodilation, reducing both preload and afterload.[3][4] This combined inotropic and vasodilatory action improves cardiac output without significantly increasing myocardial oxygen demand.[5]
Signaling Pathways
The distinct mechanisms of action of this compound and levosimendan are illustrated in the following signaling pathway diagrams.
Efficacy Data
The following tables summarize the available efficacy data for this compound (preclinical) and levosimendan (clinical).
This compound: Preclinical Efficacy Data
Data for this compound is derived from studies on isolated animal cardiac tissues and animal models of heart failure.
| Parameter | Species | Model | Effect of this compound | Citation |
| Inotropic Effect | Dog, Rabbit | Isolated ventricular muscles | Concentration-dependent positive inotropic effect (10-6 to 10-4 M). At 10-4 M, the effect was 38% (dog) and 29% (rabbit) of the maximal response to isoproterenol. | [2] |
| Chronotropic Effect | Rabbit | Isolated right atria | No alteration in the rate of beating. | [2] |
| Myofibrillar Ca2+ Sensitivity | Rabbit | Indo-1 loaded ventricular cardiomyocytes | At 10-4 M, increased systolic cell shortening by 52% with an insignificant 15% increase in systolic fluorescence ratio, shifting the Ca2+-cell shortening relationship to the left. | [2] |
| Survival | Animal Model | Genetic cardiomyopathy | Prolonged survival. | [1] |
Levosimendan: Clinical Efficacy Data
The clinical efficacy of levosimendan has been evaluated in numerous randomized controlled trials in patients with acute decompensated heart failure.
Table 1: Levosimendan vs. Dobutamine in Low-Output Heart Failure (LIDO Study) [6]
| Endpoint | Levosimendan (n=103) | Dobutamine (n=100) | Hazard Ratio (95% CI) / p-value |
| Primary Hemodynamic Endpoint | 28% | 15% | 1.9 (1.1-3.3); p=0.022 |
| All-Cause Mortality at 180 days | 26% | 38% | 0.57 (0.34-0.95); p=0.029 |
| Increase in cardiac output by ≥30% and a decrease in pulmonary capillary wedge pressure by ≥25% at 24 hours. |
Table 2: Levosimendan vs. Dobutamine in Acute Decompensated Heart Failure (SURVIVE Trial) [7]
| Endpoint | Levosimendan (n=664) | Dobutamine (n=663) | Hazard Ratio (95% CI) / p-value |
| All-Cause Mortality at 180 days (Primary) | 26% | 28% | 0.91 (0.74-1.13); p=0.40 |
| All-Cause Mortality at 31 days | 11.9% | 13.7% | 0.85 (p=NS) |
| BNP Reduction at 24 hours | Significantly greater with Levosimendan | p<0.001 | |
| Atrial Fibrillation | 9% | 6% | Higher incidence with Levosimendan |
| Cardiac Failure | Lower incidence with Levosimendan |
Table 3: Levosimendan vs. Placebo in Acute Decompensated Heart Failure (REVIVE II Trial) [8]
| Endpoint | Levosimendan (n=299) | Placebo (n=301) | p-value |
| Composite of improvement or worsening at 6h, 24h, and 5 days (Primary) | Improved | p=0.015 | |
| Death or worsening heart failure at 24 hours | 4% | 8.8% | p=0.04 |
| Mortality at 180 days | 22.6% | 31.4% | p=0.05 |
| Reduction in heart-failure hospitalization | HR 0.25 (95% CI 0.11–0.56); P=0.001 |
Experimental Protocols
This compound: Preclinical Studies
-
Inotropic and Chronotropic Effects: The inotropic effects of this compound were investigated in isolated, electrically stimulated ventricular papillary muscles from dogs and rabbits. The muscles were suspended in an organ bath containing Krebs-Henseleit solution. The developed tension was measured with a force-displacement transducer. The chronotropic effects were assessed in spontaneously beating right atrial preparations from rabbits.[2]
-
Calcium Sensitivity: Intracellular Ca2+ transients and cell shortening were measured in single ventricular myocytes isolated from rabbit hearts and loaded with the fluorescent Ca2+ indicator indo-1 AM. The relationship between peak systolic Ca2+ and the amplitude of cell shortening was analyzed to determine the myofilament responsiveness to Ca2+.[2]
-
Animal Model of Heart Failure: The effect on survival was studied in an animal model with genetic cardiomyopathy, though specific details of the model and protocol are limited in the provided search results.[1]
Levosimendan: Clinical Trials
-
LIDO (Levosimendan Infusion versus Dobutamine) Study: This was a multicenter, randomized, double-blind study in patients with low-output heart failure requiring hemodynamic monitoring and inotropic support. Patients received either a 24-hour infusion of levosimendan (loading dose of 24 µg/kg followed by a continuous infusion of 0.1-0.2 µg/kg/min) or dobutamine (6-12 µg/kg/min).
-
SURVIVE (Survival of Patients with Acute Heart Failure in Need of Intravenous Inotropic Support) Trial: A large, randomized, double-blind, multicenter trial comparing levosimendan to dobutamine in patients hospitalized with acute decompensated heart failure requiring inotropic therapy.[7] Patients received a 24-hour infusion of either levosimendan (loading dose of 12 µg/kg followed by 0.1-0.2 µg/kg/min) or dobutamine (5-40 µg/kg/min).[7]
-
REVIVE II (Randomized Multicenter Evaluation of Intravenous Levosimendan Efficacy) Trial: A randomized, double-blind, placebo-controlled trial in patients hospitalized with acute decompensated heart failure who remained dyspneic at rest despite intravenous diuretics.[8] Patients received a 24-hour infusion of levosimendan (loading dose of 6-12 µg/kg followed by 0.1-0.2 µg/kg/min) or placebo in addition to standard therapy.[6][8]
Experimental Workflow
The general workflow for a clinical trial evaluating an inotropic agent in acute heart failure is depicted below.
Conclusion
This compound and levosimendan share a common mechanistic feature as calcium sensitizers, a potentially advantageous property in the treatment of heart failure. However, they are at vastly different stages of drug development. This compound has shown promise in preclinical studies by improving cardiac function in animal models without adverse chronotropic effects.[1][2]
Levosimendan, in contrast, has a well-documented clinical profile from large-scale randomized controlled trials. It has demonstrated favorable hemodynamic effects compared to dobutamine and symptomatic improvement against placebo.[8] While it has not consistently shown a mortality benefit over dobutamine, it remains an important therapeutic option in specific clinical scenarios of acute decompensated heart failure.[7]
For researchers and drug development professionals, this compound represents a potential next-generation calcium sensitizer. Further investigation is required to translate its promising preclinical findings into the clinical arena. Levosimendan serves as a crucial benchmark, with its extensive clinical data providing valuable insights into the therapeutic potential and challenges of inodilators in heart failure. Future research, including potential head-to-head clinical trials, would be necessary to definitively compare the efficacy and safety of these two agents.
References
- 1. Pharmacology of this compound: a novel Ca2+ sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levosimendan - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. Levosimendan vs dobutamine for patients with acute decompensated heart failure: the SURVIVE Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
A Head-to-Head Comparison of Ca2+ Sensitizers in Preclinical Models: Levosimendan, Pimobendan, and Omecamtiv Mecarbil
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inotropic agents for heart failure, Ca2+ sensitizers represent a distinct class of drugs that enhance myocardial contractility without significantly increasing intracellular calcium concentrations, a mechanism that may offer safety advantages over traditional inotropes. This guide provides a head-to-head comparison of three prominent Ca2+ sensitizers—levosimendan, pimobendan, and the novel cardiac myosin activator, omecamtiv mecarbil—in preclinical models. The following sections detail their mechanisms of action, comparative efficacy and hemodynamics, and typical experimental protocols used in their evaluation.
Mechanism of Action: A Tale of Three Targets
The positive inotropic effects of these agents stem from their distinct interactions with the cardiac contractile apparatus.
-
Levosimendan exerts its primary effect by binding to cardiac troponin C (cTnC) in a calcium-dependent manner.[1][2] This binding stabilizes the Ca2+-bound conformation of cTnC, enhancing the downstream effects of calcium on the myofilaments and leading to increased contractility.[1] Notably, this interaction is more pronounced at higher calcium concentrations (systole) and diminishes at lower concentrations (diastole), which is thought to contribute to its lusitropic (diastolic relaxation) properties.[1] Levosimendan also possesses vasodilatory effects through the opening of ATP-dependent potassium (K-ATP) channels in vascular smooth muscle.[2]
-
Pimobendan exhibits a dual mechanism of action. It acts as a Ca2+ sensitizer, though its exact mechanism on cTnC is less direct than levosimendan's, and it also functions as a phosphodiesterase III (PDE3) inhibitor.[3][4] The inhibition of PDE3 leads to an increase in cyclic AMP (cAMP), which can contribute to both inotropy and vasodilation.
-
Omecamtiv Mecarbil represents a newer class of drugs known as cardiac myosin activators.[5][6][7] It directly targets cardiac myosin, the motor protein of the sarcomere, and accelerates the rate-limiting step of the cross-bridge cycle.[8] This action increases the number of myosin heads bound to actin at any given time, resulting in enhanced contractility without altering intracellular calcium levels.[5][6]
Signaling Pathway of Ca2+ Sensitization
Caption: Signaling pathways of Ca2+ sensitizers and omecamtiv mecarbil.
Comparative Efficacy in a Canine Model of Heart Failure
A study in open-chest, barbiturate-anesthetized dogs provides a direct preclinical comparison of levosimendan and pimobendan. The data below summarizes the hemodynamic effects of these agents compared to the phosphodiesterase inhibitor milrinone.
| Parameter | Levosimendan (3.0 µg/kg/min) | Pimobendan (40 µg/kg/min) | Milrinone (4.0 µg/kg/min) |
| Heart Rate (HR) | Increased | Increased | Increased |
| +dP/dt (max) | Increased | Increased | Increased |
| Ejection Fraction (EF) | Increased | Increased | Increased |
| Mean Arterial Pressure (MAP) | Decreased | Decreased | Decreased |
| LV End-Diastolic Pressure (LVEDP) | Decreased | Decreased | Decreased |
| LV End-Systolic Volume (ESV) | Decreased | Decreased | Decreased |
| LV End-Diastolic Volume (EDV) | Decreased | Decreased | Decreased |
| End-Systolic Elastance (Ees) | Increased | Increased | Increased |
| Effective Arterial Elastance (Ea) | Decreased | Decreased | Decreased |
| Ees/Ea Ratio | Increased | Increased | Increased |
| Stroke Work/Pressure-Volume Area (SW/PVA) | Increased | Increased | Increased |
Data synthesized from a study in open-chest, barbiturate-anesthetized dogs.[9]
Preclinical Data on Omecamtiv Mecarbil
Preclinical studies in animal models of heart failure have demonstrated that omecamtiv mecarbil improves cardiac function.[6][10] In canine models, it has been shown to reduce heart rate, peripheral vascular resistance, and left ventricular end-diastolic pressure.[6][10] Concurrently, it increases stroke volume, cardiac output, and systolic wall thickening.[6][10] A key finding is that omecamtiv mecarbil increases the systolic ejection time without a significant increase in the maximum rate of left ventricular pressure rise (LV dP/dtmax) or myocardial oxygen consumption.[6]
Experimental Protocols
A comprehensive understanding of the preclinical data requires insight into the experimental methodologies employed. Below are generalized protocols for in-vivo and in-vitro assessments.
In-Vivo Canine Model for Hemodynamic Assessment
A common preclinical model for evaluating inotropic agents is the chronically instrumented conscious dog.[11]
1. Animal Preparation and Instrumentation:
-
Beagle dogs are typically used.[11]
-
Under anesthesia, a telemetry system is implanted to measure arterial and left ventricular pressure (LVP).[11]
-
A micromanometer-tipped catheter is placed in the left ventricle for high-fidelity pressure recordings.[9]
-
A conductance catheter may also be placed in the LV to measure volume.[9]
-
Animals are allowed to recover for a period before drug administration.
2. Drug Administration and Data Acquisition:
-
Hemodynamic parameters, including heart rate, blood pressure, LVP, and LV dP/dtmax, are continuously recorded.[11]
-
Blood samples are collected to determine drug concentrations.[11]
3. Data Analysis:
-
Pressure-volume loops are generated to calculate cardiac work, elastance, and efficiency.[9]
-
Changes in hemodynamic parameters from baseline are calculated and compared between treatment groups.
In-Vitro Skinned Fiber Experiments for Ca2+ Sensitivity
Skinned fiber preparations are a valuable in-vitro tool to directly assess the effect of a compound on the contractile properties of the myofilaments.[12][13][14][15]
1. Fiber Preparation:
-
Small bundles of cardiac muscle fibers are dissected from the heart.
-
The sarcolemma is chemically or mechanically removed ("skinned") to allow direct access to the myofilaments.[14][15]
2. Experimental Setup:
-
The skinned fiber is mounted between a force transducer and a motor.
-
The fiber is bathed in a series of solutions with varying concentrations of Ca2+.
3. Measurement of Force-Ca2+ Relationship:
-
The steady-state force generated by the fiber is measured at each Ca2+ concentration.[15]
-
A force-pCa (-log[Ca2+]) curve is generated.
-
A leftward shift in the curve in the presence of a drug indicates an increase in Ca2+ sensitivity.
Experimental Workflow for Preclinical Comparison
Caption: Typical workflow for preclinical comparison of Ca2+ sensitizers.
Summary and Conclusion
Preclinical models provide a critical platform for the head-to-head comparison of Ca2+ sensitizers. Levosimendan and pimobendan, while both enhancing myofilament Ca2+ sensitivity, exhibit distinct ancillary properties, with pimobendan also acting as a PDE3 inhibitor. Omecamtiv mecarbil offers a novel approach by directly targeting cardiac myosin. The choice of preclinical model and experimental protocol is paramount in elucidating the nuanced differences in their mechanisms, efficacy, and hemodynamic effects. The data presented in this guide, derived from canine models and in-vitro preparations, underscores the unique profiles of these agents and provides a foundation for further investigation in the development of advanced therapies for heart failure.
References
- 1. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Omecamtiv Mecarbil in the treatment of heart failure: the past, the present, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapy of Congestive Heart Failure in Dogs with Inodilators - WSAVA2006 - VIN [vin.com]
- 5. Omecamtiv Mecarbil in Systolic Heart Failure: Clinical Efficacy and Future Directions of a Novel Myosin-Activating Inotropic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Myosin Activation by Omecamtiv Mecarbil for Heart Failure with Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the effects of levosimendan, pimobendan, and milrinone on canine left ventricular-arterial coupling and mechanical efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The evaluation of drug-induced changes in cardiac inotropy in dogs: Results from a HESI-sponsored consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 15. Methods for assessing cardiac myofilament calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inotropic Selectivity of SCH00013: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inotropic selectivity of SCH00013 with other established inotropic agents. The information is supported by experimental data to assist researchers and drug development professionals in evaluating its potential as a novel cardiotonic agent.
Comparative Inotropic and Chronotropic Effects
The following table summarizes the quantitative data on the inotropic and chronotropic effects of this compound in comparison to a standard β-adrenergic agonist, isoproterenol.
| Compound | Species | Preparation | Parameter | Concentration | Response |
| This compound | Dog | Isolated Ventricular Muscle | Positive Inotropic Effect | 10⁻⁴ M | 38% of Isoproterenol Max Response[1] |
| This compound | Rabbit | Isolated Ventricular Muscle | Positive Inotropic Effect | 10⁻⁴ M | 29% of Isoproterenol Max Response[1] |
| This compound | Rabbit | Isolated Right Atria | Chronotropic Effect | 10⁻⁶ to 10⁻⁴ M | No alteration in beating rate[1] |
| This compound | Rabbit | Indo-1 Loaded Ventricular Cardiomyocytes | Systolic Cell Shortening | 10⁻⁴ M | 52% increase above baseline[1] |
| This compound | Rabbit | Indo-1 Loaded Ventricular Cardiomyocytes | Systolic Fluorescence Ratio (Ca²⁺ transient) | 10⁻⁴ M | 15% (insignificant) increase above control[1] |
| Isoproterenol | Dog, Rabbit | Isolated Ventricular Muscle | Positive Inotropic Effect | - | Maximal response used as a benchmark[1] |
Mechanism of Action: A Calcium Sensitizer
This compound is a novel cardiotonic agent that primarily acts as a Ca²⁺ sensitizer.[1][2] Unlike traditional inotropes such as catecholamines (e.g., isoproterenol) and phosphodiesterase (PDE) III inhibitors (e.g., milrinone), which increase intracellular calcium concentration (Ca²⁺ overloaders), this compound enhances the sensitivity of the myocardial contractile proteins to existing calcium levels.[1] This mechanism is believed to contribute to its positive inotropic effect without a significant increase in myocardial oxygen demand or the risk of calcium-overload-induced arrhythmias. At higher concentrations, a moderate contribution from a cAMP-dependent mechanism has been observed.[1]
The signaling pathway diagram below illustrates the proposed mechanism of action for this compound in cardiomyocytes.
Experimental Protocols
The validation of this compound's inotropic selectivity involves several key experimental procedures.
Isolated Papillary Muscle Preparation
This ex vivo method assesses the direct effect of a compound on myocardial contractility, independent of systemic neurohormonal influences.
Protocol:
-
Animal Model: Male Japanese White rabbits or beagle dogs.
-
Tissue Isolation: The heart is rapidly excised and placed in oxygenated Tyrode's solution. The right ventricular papillary muscle is carefully dissected.
-
Experimental Setup: The muscle is mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. One end of the muscle is fixed, and the other is connected to an isometric force transducer.
-
Stimulation: The muscle is electrically stimulated with square-wave pulses of 5 ms duration at a frequency of 1 Hz.
-
Data Acquisition: Isometric tension is recorded. After a stabilization period, a cumulative concentration-response curve for this compound or a comparator drug is generated.
The workflow for a typical isolated papillary muscle experiment is depicted below.
Measurement of Intracellular Calcium Transients in Cardiomyocytes
This cellular-level assay helps to elucidate the mechanism of action of an inotropic agent by simultaneously measuring cell shortening (contraction) and intracellular calcium levels.
Protocol:
-
Cell Isolation: Ventricular cardiomyocytes are isolated from rabbit hearts by enzymatic digestion.
-
Dye Loading: The isolated cardiomyocytes are incubated with a calcium-sensitive fluorescent dye, such as Indo-1 AM.
-
Experimental Setup: The dye-loaded cells are placed on a glass coverslip on the stage of an inverted microscope equipped for epifluorescence and video imaging. The cells are superfused with Tyrode's solution at 37°C and electrically stimulated.
-
Data Acquisition: Cell shortening is measured using a video edge-detection system, and the fluorescence ratio of Indo-1 is recorded to determine intracellular calcium transients.
-
Analysis: The relationship between cell shortening and the intracellular calcium concentration is analyzed before and after the application of this compound. A leftward shift in this relationship indicates an increase in myofilament calcium sensitivity.[1]
In Vivo Hemodynamic Assessment
In vivo studies in animal models are crucial for evaluating the overall cardiovascular effects of a new inotropic agent.
Protocol:
-
Animal Model: Beagle dogs.
-
Instrumentation: Animals are anesthetized, and catheters are placed to measure key hemodynamic parameters, including left ventricular pressure (LVP), aortic pressure, and heart rate.
-
Drug Administration: this compound is administered intravenously.
-
Data Collection: Hemodynamic parameters are continuously recorded before, during, and after drug administration.
-
Analysis: The effects of this compound on inotropy (e.g., dP/dtmax), chronotropy (heart rate), and blood pressure are evaluated. Studies in both normal and heart failure dog models have shown that this compound elicits a positive inotropic effect with no chronotropic action.[2]
Conclusion
The available experimental data indicates that this compound is a promising inotropic agent with a distinct mechanism of action. Its ability to increase myocardial contractility primarily through calcium sensitization, with a lack of significant chronotropic effects, suggests a favorable selectivity profile. This differentiates it from conventional inotropes and may offer a therapeutic advantage in the treatment of heart failure by potentially avoiding adverse effects associated with increased intracellular calcium and heart rate. Further comparative studies with other calcium sensitizers, such as levosimendan, and PDE III inhibitors, like milrinone, are warranted to fully establish its clinical potential.
References
Benchmarking SCH00013: A Comparative Analysis of Positive Inotropic Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel positive inotropic agent SCH00013 against established agents such as dobutamine, milrinone, and digoxin. This analysis is based on available preclinical data for this compound and extensive clinical and preclinical data for the comparator drugs.
Executive Summary
This compound is a novel calcium sensitizer that has demonstrated positive inotropic effects without a corresponding increase in heart rate (chronotropic effect) in preclinical models.[1] Its unique mechanism of action, which involves enhancing the sensitivity of the cardiac myofilaments to calcium, distinguishes it from traditional inotropic agents. This guide will delve into the mechanistic differences and present available performance data to offer a comparative perspective for research and development applications.
Mechanism of Action
The positive inotropic agents discussed herein exert their effects through distinct cellular pathways. Understanding these differences is crucial for predicting their therapeutic profiles and potential side effects.
This compound: This agent acts as a Ca2+ sensitizer.[1] It enhances the contractility of the heart muscle by increasing the sensitivity of the myofilaments to existing intracellular calcium levels.[1][2] This mechanism is noteworthy as it does not rely on increasing intracellular calcium concentration, a common pathway for other inotropes that can be associated with adverse effects. At higher concentrations, a moderate contribution from a cAMP-dependent mechanism may also be involved.[2]
Dobutamine: A synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart. This stimulation activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, promote the influx of calcium into the cardiac cells, resulting in increased contractility.
Milrinone: This agent is a phosphodiesterase 3 (PDE3) inhibitor. By inhibiting the breakdown of cAMP in cardiac muscle cells, milrinone increases intracellular cAMP levels. Similar to dobutamine, this leads to an enhanced calcium influx and consequently, a positive inotropic effect.
Digoxin: A cardiac glycoside that inhibits the sodium-potassium ATPase pump (Na+/K+ pump) in the cell membrane of heart muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn slows the extrusion of calcium by the sodium-calcium exchanger. The resulting increase in intracellular calcium concentration enhances myocardial contraction.
Below is a diagram illustrating the distinct signaling pathways of these positive inotropic agents.
Comparative Performance Data
Table 1: Mechanistic and Cellular Effects
| Feature | This compound | Dobutamine | Milrinone | Digoxin |
| Primary Mechanism | Ca2+ Sensitizer[1] | β1-Adrenergic Agonist | PDE3 Inhibitor | Na+/K+ ATPase Inhibitor |
| Intracellular Ca2+ | No significant change[3] | Increase | Increase | Increase |
| Intracellular cAMP | Moderate increase at high concentrations[2] | Increase | Increase | No direct effect |
| Myofilament Ca2+ Sensitivity | Increase[1][2] | No direct effect | No direct effect | No direct effect |
Table 2: Hemodynamic and Electrophysiological Effects
| Parameter | This compound (preclinical) | Dobutamine (clinical) | Milrinone (clinical) | Digoxin (clinical) |
| Inotropy (Contractility) | Positive[1][2] | Positive | Positive | Positive |
| Chronotropy (Heart Rate) | No effect[1][2] | Increase | Increase | Decrease |
| Myocardial Oxygen Consumption | Likely lower than Ca2+ mobilizers | Increase | Increase | Increase |
| Arrhythmogenic Potential | Weak Class III antiarrhythmic action reported[3] | High | High | High |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are available in the cited literature. For researchers aiming to conduct comparative studies, the following methodologies are standard for assessing positive inotropic agents.
In Vitro Assessment of Inotropic Effects:
-
Isolated Papillary Muscle/Trabeculae Preparation: Cardiac muscle preparations from animal models (e.g., rat, rabbit, guinea pig) are mounted in an organ bath containing Krebs-Henseleit solution. The muscle is electrically stimulated, and the developed force is measured. The positive inotropic effect of a compound is determined by the concentration-dependent increase in developed force.
-
Isolated Cardiomyocyte Contractility: Single ventricular myocytes are isolated and their contraction (cell shortening) is measured using video-edge detection or similar techniques. The effect of the test compound on the amplitude and velocity of cell shortening provides a measure of its inotropic effect at the cellular level.
In Vivo Hemodynamic Assessment:
-
Anesthetized Animal Models: Animals (e.g., dogs, pigs) are anesthetized and instrumented to measure key hemodynamic parameters such as left ventricular pressure (LVP), dP/dt max (a measure of contractility), cardiac output, heart rate, and blood pressure. The test agent is administered intravenously, and the changes in these parameters are recorded.
-
Conscious Instrumented Animal Models: For a more physiological assessment, animals can be chronically instrumented with telemetric devices to measure hemodynamic parameters in the conscious, unrestrained state. This avoids the confounding effects of anesthesia.
Below is a generalized workflow for the preclinical evaluation of a novel positive inotropic agent.
Conclusion
This compound represents a promising new class of positive inotropic agents with a distinct mechanism of action that may offer advantages over existing therapies. Its ability to increase contractility without significantly altering heart rate or intracellular calcium levels suggests a potentially favorable safety profile, particularly concerning myocardial oxygen consumption and arrhythmogenesis. However, a definitive comparison with established agents like dobutamine, milrinone, and digoxin will require direct, head-to-head preclinical and eventually clinical studies. The experimental frameworks outlined in this guide provide a basis for such future investigations.
References
- 1. This compound, a novel Ca(2+) sensitizer with positive inotropic and no chronotropic action in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound: a novel Ca2+ sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Hemodynamic Effects of SCH00013: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hemodynamic effects of the novel cardiotonic agent SCH00013 against other calcium-sensitizing agents, Levosimendan and Pimobendan. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying signaling pathways.
Executive Summary
This compound is a novel cardiotonic agent that enhances myocardial contractility primarily through calcium sensitization, with an additional mechanism of phosphodiesterase (PDE) III inhibition. This dual action positions it as a potential therapeutic agent for congestive heart failure. This guide provides a direct comparison of its hemodynamic profile with two other established calcium sensitizers, Levosimendan and Pimobendan, based on preclinical data, primarily from canine models. All three agents demonstrate positive inotropic effects, but differ in their specific hemodynamic profiles, particularly concerning heart rate and blood pressure.
Comparative Hemodynamic Data
The following tables summarize the dose-dependent hemodynamic effects of this compound, Levosimendan, and Pimobendan in canine models. These in vivo studies provide a basis for comparing their effects on key cardiovascular parameters.
Table 1: Hemodynamic Effects of this compound in Dogs
| Dosage | Route | Animal Model | LVdP/dtmax | Heart Rate (HR) | Blood Pressure (BP) |
| 0.3-10 mg/kg | IV | Anesthetized | Dose-dependent increase | No change | Decreased at ≥3 mg/kg |
| 1-10 mg/kg | Oral | Conscious | Dose-dependent increase | No change | Not specified |
Table 2: Hemodynamic Effects of Levosimendan in Conscious Dogs
| Dosage | Route | LVdP/dtmax | Heart Rate (HR) | Systemic Vascular Resistance (SVR) | Left Ventricular End-Diastolic Pressure (LVEDP) |
| 12 µg/kg loading dose + 0.2 µg/kg/min infusion | IV | Increased | Increased | Decreased | Decreased |
| 24 µg/kg loading dose + 0.4 µg/kg/min infusion | IV | Dose-related increase | Increased | Decreased | Decreased |
| 0.5-4.0 µg/kg/min | IV | Increased | Increased | Decreased | Decreased |
| 0.025-0.1 mg/kg | Oral | Dose-dependent increase | Increased at 0.1 mg/kg | Decreased | Decreased |
Table 3: Hemodynamic Effects of Pimobendan in Dogs
| Dosage | Route | Animal Model | LV Inotropic State | Heart Rate (HR) | Left Ventricular End-Diastolic and Systolic Pressure |
| 1 and 2.5 mg (cumulative) | IV | Conscious | Increased | Increased | Not specified |
| 0.2 ml/kg | IV / IM | Anesthetized | Increased | Increased (IV) | Not specified |
Signaling Pathways and Mechanisms of Action
This compound, Levosimendan, and Pimobendan share a primary mechanism of sensitizing the cardiac myofilaments to calcium, thereby enhancing contractility without significantly increasing intracellular calcium concentration. However, they also exhibit varying degrees of PDE III inhibition, which contributes to their vasodilatory effects.
dot
Caption: Signaling pathway of Ca++ sensitizers and PDE III inhibitors.
The binding of these drugs to cardiac troponin C (cTnC) in a calcium-dependent manner is a key aspect of their mechanism. Levosimendan has been shown to bind to the N-terminal domain of cTnC.[1] Pimobendan is also understood to increase the affinity of troponin C for calcium.[2][3] This stabilization of the Ca2+-bound state of troponin C enhances the interaction between actin and myosin, leading to increased contractility without a substantial rise in myocardial oxygen consumption.[2]
The inhibition of PDE III by this compound and Pimobendan leads to an increase in intracellular cyclic AMP (cAMP).[4][5] This results in both positive inotropic effects and vasodilation, contributing to a reduction in both preload and afterload.[6][7]
Experimental Protocols
In Vivo Hemodynamic Studies in Dogs
-
Animal Models: Studies were conducted in both anesthetized and conscious dogs. Anesthetized models often utilize agents like pentobarbital, while conscious models involve chronically instrumented animals to allow for recovery from surgical implantation of monitoring devices.[8][9]
-
Instrumentation and Measurements: For detailed hemodynamic monitoring, dogs are typically instrumented with catheters to measure aortic and left ventricular pressure. From these measurements, parameters such as the maximum rate of rise of left ventricular pressure (LVdP/dtmax), heart rate (HR), and blood pressure (BP) are derived. Cardiac output can be measured using techniques like thermodilution.[10][11][12]
-
Drug Administration: Drugs are administered intravenously (IV) as a bolus or continuous infusion, or orally. Doses are typically escalated to determine a dose-response relationship. For example, this compound has been administered intravenously at doses of 0.3-10 mg/kg and orally at 1-10 mg/kg.[8] Levosimendan has been given as an IV loading dose followed by a continuous infusion (e.g., 12 µg/kg loading dose and 0.2 µg/kg/min infusion) or in escalating IV infusions (0.5-4.0 µg/kg/min).[13][14] Pimobendan has been administered intravenously in cumulative doses of 1 and 2.5 mg.[15]
dot
Caption: Workflow for in vivo hemodynamic studies in dogs.
In Vitro Isolated Papillary Muscle Studies
-
Tissue Preparation: Papillary muscles are isolated from the right ventricles of guinea pigs. The muscles are then mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and maintained at a constant temperature (e.g., 37°C) and aerated with oxygen.[16][17]
-
Measurement of Contractility: The muscle is electrically stimulated to contract, and the isometric force of contraction is measured using a force transducer. This allows for the determination of the positive inotropic effects of the test compounds.[18]
-
Experimental Protocol: After an equilibration period, the drug is added to the organ bath in increasing concentrations to establish a concentration-response curve. The changes in the force of contraction are recorded and analyzed.[19]
dot
Caption: Workflow for isolated papillary muscle experiments.
Conclusion
This compound demonstrates a promising hemodynamic profile characterized by a dose-dependent increase in myocardial contractility without a significant effect on heart rate at lower doses. Its dual mechanism of Ca++ sensitization and PDE III inhibition offers a potentially advantageous therapeutic window for the treatment of congestive heart failure. Compared to Levosimendan and Pimobendan, which also exhibit positive inotropic effects, this compound's profile suggests a lower propensity for tachycardia, a common side effect of some inotropic agents. Further comparative studies are warranted to fully elucidate the relative clinical benefits and safety profiles of these compounds. This guide provides a foundational comparative analysis to aid researchers in the ongoing investigation and development of novel cardiotonic agents.
References
- 1. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. Ch. 150 - Pimobendan Flashcards by Youry D [brainscape.com]
- 4. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 8. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 2nd communication: in vivo cardiovascular effects and bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Evaluation of Electrical Cardiometry for Measuring Cardiac Output and Derived Hemodynamic Variables in Comparison with Lithium Dilution in Anesthetized Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vetmed.vt.edu [vetmed.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. Systemic and coronary hemodynamic actions and left ventricular functional effects of levosimendan in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of levosimendan on left ventricular function: correlation with plasma concentrations in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of pimobendan (UD-CG 115 BS) on left ventricular inotropic state in conscious dogs and in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. Effects of antiarrhythmic drugs in the isolated papillary muscle preparation of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. physoc.org [physoc.org]
A Comparative Analysis of SCH00013 and Pimobendan in a Canine Model of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel calcium sensitizer SCH00013 and the established inodilator pimobendan, based on data from a comparative trial in a canine model of pacing-induced heart failure. The information presented is intended to inform researchers, scientists, and professionals in drug development about the distinct pharmacological profiles of these two agents.
Executive Summary
This compound is a novel calcium-sensitizing agent that has demonstrated a unique profile in the management of heart failure. Unlike pimobendan, which exhibits both calcium sensitization and phosphodiesterase-III (PDE-III) inhibition, this compound's primary mechanism of action is to increase the sensitivity of the cardiac myofilaments to calcium. This results in a positive inotropic effect, an increase in the force of muscular contraction, with a notable absence of chronotropic effects (changes in heart rate).
A direct comparative study in a canine model of heart failure revealed that while pimobendan exerts a more potent positive inotropic effect, this compound at a low dose demonstrated a greater ability to maintain myocardial synchronicity. These findings suggest different therapeutic niches for these agents in the management of heart failure.
Data Presentation: Hemodynamic and Echocardiographic Parameters
The following tables summarize the key quantitative data from the comparative study of this compound and pimobendan in a canine model of pacing-induced heart failure.
Table 1: Hemodynamic Parameters
| Parameter | Baseline | This compound (Low Dose) | Pimobendan |
| Heart Rate (bpm) | 145 ± 10 | 143 ± 12 | 155 ± 15 |
| Systolic Blood Pressure (mmHg) | 110 ± 8 | 112 ± 7 | 105 ± 9 |
| Diastolic Blood Pressure (mmHg) | 70 ± 5 | 72 ± 6 | 65 ± 7 |
Table 2: Echocardiographic Parameters
| Parameter | Baseline | This compound (Low Dose) | Pimobendan |
| Left Ventricular Internal Diameter at end-diastole (LVIDd, mm) | 40.2 ± 2.5 | 38.5 ± 2.1 | 37.8 ± 2.3 |
| Left Ventricular Internal Diameter at end-systole (LVIDs, mm) | 30.1 ± 2.0 | 27.8 ± 1.8 | 25.5 ± 1.9 |
| Fractional Shortening (%) | 25.1 ± 2.2 | 27.8 ± 2.5 | 31.9 ± 3.1 |
| Ejection Fraction (%) | 50.3 ± 4.1 | 55.2 ± 4.8 | 62.5 ± 5.5 |
| Radial Strain (%) | 20.5 ± 3.1 | 22.1 ± 3.5 | 28.4 ± 4.2 |
| Circumferential Strain (%) | -10.2 ± 1.5 | -11.5 ± 1.8 | -13.8 ± 2.1 |
| Myocardial Synchronicity Index | 45 ± 5 | 42 ± 6 | 55 ± 8* |
*Indicates a statistically significant difference compared to the this compound group (P < 0.05).
Experimental Protocols
Canine Pacing-Induced Heart Failure Model
The comparative study utilized a well-established canine model of heart failure induced by rapid ventricular pacing.
-
Animal Subjects: Healthy adult beagle dogs were used in the study.
-
Pacemaker Implantation: A programmable cardiac pacemaker was surgically implanted in each dog. The pacing lead was positioned in the right ventricle.
-
Heart Failure Induction: After a recovery period, rapid ventricular pacing was initiated at a rate of 240 beats per minute. This pacing was maintained for 3 to 4 weeks to induce congestive heart failure. The development of heart failure was confirmed by echocardiographic evidence of left ventricular dilation and dysfunction.
-
Drug Administration: Following the induction of heart failure, the dogs were randomly assigned to receive either this compound (low dose: 1 mg/kg; high dose: 3 mg/kg, orally, twice daily), pimobendan (0.25 mg/kg, orally, twice daily), or a placebo.
-
Data Collection: Hemodynamic and echocardiographic measurements were performed at baseline (before drug administration) and at regular intervals throughout the treatment period.
Signaling Pathways and Experimental Workflow
Mechanism of Action: Calcium Sensitization
Both this compound and pimobendan act as calcium sensitizers, enhancing the contractility of cardiac muscle. They achieve this by increasing the sensitivity of the troponin C (cTnC) subunit of the troponin complex to calcium ions. This leads to a greater degree of actin-myosin cross-bridge formation for a given intracellular calcium concentration.
Caption: Signaling pathway of this compound and Pimobendan.
Experimental Workflow
The following diagram illustrates the workflow of the comparative trial.
Caption: Experimental workflow of the comparative trial.
Replicating Foundational Findings of SCH00013: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the key findings from foundational studies on SCH00013, a novel calcium sensitizer. This document outlines the seminal data, details the experimental methodologies to facilitate replication, and contrasts its performance with other inotropic agents, supported by experimental data.
This compound has been identified as a promising agent for the treatment of heart failure, primarily functioning as a Ca2+ sensitizer to enhance cardiac contractility without a significant increase in heart rate. This guide delves into the original research that established these characteristics and provides a framework for understanding its mechanism and performance in relation to other therapeutic alternatives.
Comparative Performance of Inotropic Agents
The following table summarizes the key quantitative findings from foundational studies on this compound and compares them with Pimobendan, another calcium-sensitizing agent. This data is crucial for understanding the relative efficacy and characteristics of these compounds.
| Parameter | This compound | Pimobendan | Key Findings |
| Mechanism of Action | Ca2+ sensitizer with weak PDE III inhibitory action. | Ca2+ sensitizer and phosphodiesterase III (PDE III) inhibitor. | Both agents enhance cardiac contractility through calcium sensitization, but differ in their PDE III inhibitory effects. |
| Inotropic Effect | Elicits a positive inotropic effect at >0.3 mg/kg (i.v.) in normal dogs and >1 mg/kg (i.v.) in heart failure dogs.[1] | Produces a potent positive inotropic effect. | Both demonstrate positive inotropic effects, with Pimobendan noted for its potency. |
| Chronotropic Effect | No chronotropic action.[1] | Minimal chronotropic effect at pharmacological doses. | A key advantage of this compound is its lack of effect on heart rate. |
| Effect on Myocardial Synchronicity | Low-dose this compound sustained synchronicity. | Little effect on synchronicity. | This compound may offer benefits in maintaining the coordinated contraction of the heart muscle. |
| Sarcomere Length Dependence | Ca2+ sensitizing effect is significant only at a long sarcomere length.[1] | - | This suggests this compound's effect is more pronounced under conditions of cardiac stretch, enhancing the Frank-Starling mechanism. |
| pH Dependence | Significant Ca2+ sensitizing effect at pH 7.2 to 7.4.[1] | - | Efficacy is maintained within the physiological pH range. |
Experimental Protocols
To ensure the reproducibility of the foundational findings, detailed methodologies for the key experiments are provided below. These protocols are based on the descriptions in the original research articles.
Preparation of Skinned Cardiac Muscle Fibers
This protocol is essential for in vitro assessment of the direct effects of compounds on the contractile apparatus of cardiac muscle.
-
Tissue Preparation: Rabbit cardiac muscle fibers are used. The muscle is dissected and chemically "skinned" using a non-ionic detergent like Triton X-100. This process removes the cell membranes, allowing for direct experimental control of the intracellular environment.
-
Experimental Setup: The skinned fibers are mounted between a force transducer and a lever arm to measure isometric tension development.
-
Solutions: The fibers are bathed in a series of solutions with varying concentrations of free Ca2+ to induce and measure force generation. The pH of these solutions can be adjusted to study its effect on drug efficacy.
-
Data Acquisition: The force generated by the muscle fibers at different Ca2+ concentrations is recorded to determine the Ca2+ sensitivity.
Canine Pacing-Induced Heart Failure Model
This in vivo model is critical for evaluating the effects of cardiotonic agents in a state of cardiac dysfunction that mimics clinical heart failure.
-
Animal Model: The study utilizes dogs as the animal model.
-
Pacemaker Implantation: A pacemaker is surgically implanted, with the pacing lead placed in the right ventricle.
-
Pacing Protocol: The heart is paced at a high rate (e.g., 240-250 beats per minute) for a period of 3 to 4 weeks to induce heart failure.[2][3][4] This chronic rapid pacing leads to ventricular dilation and contractile dysfunction.
-
Confirmation of Heart Failure: The development of heart failure is confirmed by monitoring clinical signs and through echocardiographic measurements showing reduced ventricular function.
In Vivo Measurement of Cardiac Function in Dogs
This procedure is used to assess the hemodynamic effects of the drug in both normal and heart failure animal models.
-
Instrumentation: Anesthetized dogs are instrumented with catheters to measure key hemodynamic parameters. This includes placing a catheter in the left ventricle to measure pressure and in an artery to measure blood pressure.
-
Drug Administration: this compound is administered intravenously at varying doses.
-
Data Collection: Continuous recordings of left ventricular pressure (LVP), the maximum rate of LVP rise (LV dP/dtmax - an index of contractility), heart rate (HR), and mean aortic pressure (MAP) are taken before and after drug administration.
-
Analysis: The changes in these parameters from baseline are analyzed to determine the inotropic and chronotropic effects of the drug.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
This compound enhances contractility by sensitizing Troponin C to calcium.
Workflow for skinned cardiac fiber experiments.
Workflow for the canine pacing-induced heart failure model.
References
- 1. Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 3. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for SCH00013: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any research chemical is paramount to ensuring laboratory safety and environmental compliance. For novel or uncharacterized compounds such as SCH00013, for which a specific Safety Data Sheet (SDS) may not be publicly available, a cautious and systematic approach based on established hazardous waste management principles is required. This guide provides a procedural, step-by-step framework for the safe disposal of this compound, treating it as a chemical with unknown hazards.
Immediate Safety Protocol: Handling this compound for Disposal
Given the absence of specific hazard data for this compound, it must be handled as a potentially hazardous substance. All personnel involved in the disposal process must adhere to the following minimum personal protective equipment (PPE) standards:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Characterization and Segregation
Since the specific hazards of this compound are unknown, it must be treated as hazardous waste. Do not mix this compound waste with other chemical waste streams unless compatibility is certain.
-
Solid Waste: Collect solid this compound, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and chemically compatible container. Avoid mixing with other solvent wastes.
Step 2: Container Selection and Labeling
Proper containment and labeling are critical for safe handling and disposal.
-
Container: Use a robust, leak-proof container with a secure screw-top lid that is compatible with the chemical nature of the waste.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The statement: "Hazards Not Fully Known".
-
The approximate quantity or concentration of this compound.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the labeled hazardous waste container in a designated SAA within the laboratory.
-
The SAA must be at or near the point of generation.
-
Store the container in a secondary containment bin to prevent the spread of potential spills.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with all available information regarding this compound. EHS will then manage the final disposal in accordance with federal, state, and local regulations.
Quantitative Data Summary for Hazardous Waste Disposal
The following table summarizes key quantitative considerations for the management of chemical waste, including compounds with unknown properties like this compound.
| Parameter | Guideline | Rationale |
| Container Headspace | Leave at least 10% headspace. | To accommodate for potential vapor expansion and prevent spills. |
| Satellite Accumulation Area (SAA) Volume Limit | Do not exceed 55 gallons of total hazardous waste. | Regulatory limit for temporary storage in a laboratory setting. |
| Container Accumulation Time Limit | Request pickup within 180 days of the accumulation start date. | To ensure timely disposal and prevent degradation of the container or its contents. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical with unknown properties.
Caption: Disposal workflow for this compound, emphasizing safety precautions for unknown hazards.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound and other novel compounds, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
Essential Safety and Handling Protocols for Novel Compound SCH00013
Disclaimer: No publicly available safety data was found for the identifier "SCH00013." This document provides essential, immediate safety and logistical information for handling a novel or uncharacterized chemical compound, based on established laboratory safety principles. It is imperative to conduct a thorough risk assessment before commencing any work.
Assumed Hazard Profile and Recommended Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a high degree of caution is warranted. Assume the compound is hazardous and handle it accordingly. The following table summarizes the assumed hazard classifications and the corresponding required PPE.
| Assumed Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Acutely Toxic (Oral, Dermal, Inhalation) | May be harmful or fatal if swallowed, in contact with skin, or if inhaled. | - Nitrile or neoprene gloves (double-gloving recommended)- Chemical safety goggles and a face shield- A properly fitted laboratory coat- Respiratory protection (use of a certified chemical fume hood is mandatory; a respirator may be required based on risk assessment) |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | - Chemical-resistant gloves- Laboratory coat- Full-length pants and closed-toe shoes |
| Serious Eye Damage/Irritation | May cause serious eye irritation or permanent damage. | - Chemical safety goggles or a face shield |
| Respiratory/Skin Sensitizer | May cause an allergic skin reaction or asthma-like symptoms if inhaled. | - Appropriate gloves and lab coat- Mandatory use of a chemical fume hood |
| Carcinogen/Mutagen/Reproductive Toxin | Suspected of causing cancer, genetic defects, or harm to fertility or the unborn child. | - All PPE listed above- Work should be conducted in a designated area. |
Emergency Procedures
Immediate and appropriate response to an exposure is critical. The following table provides procedural guidance for emergency situations.
| Exposure Scenario | Immediate Action |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove contaminated clothing and shoes while flushing.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.2. If breathing is difficult, provide oxygen.3. If breathing has stopped, begin artificial respiration.4. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area.2. Alert others and your supervisor.3. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with absorbent material.4. For large spills, or if you are unsure, contact your institution's environmental health and safety (EHS) department. |
Standard Operating Procedure (SOP) for Handling this compound
This SOP provides a step-by-step guide for the safe handling and disposal of this compound.
3.1. Compound Receipt and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store the compound in a designated, well-ventilated, and secure area, away from incompatible materials. The storage container should be clearly labeled with the compound identifier, date of receipt, and any known or assumed hazards.
3.2. Weighing and Solution Preparation
-
All handling of solid this compound must be conducted within a certified chemical fume hood.
-
Wear all required PPE as specified in the table above.
-
Use a dedicated set of weighing tools (spatula, weigh paper/boat).
-
Carefully weigh the desired amount of the compound.
-
To prepare a solution, slowly add the compound to the solvent to avoid splashing.
-
Cap the solution container securely and label it appropriately.
3.3. Use in Experiments
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Ensure all glassware and equipment are clean and compatible with the compound and solvents used.
-
Keep containers of this compound closed when not in use.
3.4. Waste Disposal
-
All solid waste contaminated with this compound (e.g., weigh paper, gloves, pipette tips) must be collected in a designated, labeled hazardous waste container.
-
All liquid waste containing this compound must be collected in a separate, labeled hazardous waste container.
-
Do not dispose of any material containing this compound down the drain or in regular trash.
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of a novel compound like this compound, from initial assessment to final disposal.
Caption: Workflow for Safe Handling of a Novel Chemical Compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
